Phenazo
描述
Structure
3D Structure
属性
IUPAC Name |
4-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-nitrophenyl]-2-nitrophenyl]diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O6/c31-19-7-3-17(4-8-19)25-27-21-11-1-15(13-23(21)29(33)34)16-2-12-22(24(14-16)30(35)36)28-26-18-5-9-20(32)10-6-18/h1-14,31-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGMRAUFODTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC=C(C=C4)O)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418653 | |
| Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-26-1 | |
| Record name | Phenol, 4,4′-[(3,3′-dinitro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dinitro-4,4'-bis(4-hydroxyphenylazo)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Analgesic Action of Phenazopyridine on the Urinary Tract Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine is a unique urinary analgesic that provides symptomatic relief from pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2][3] Unlike antimicrobial agents, it does not treat the underlying cause of infection but rather exerts a direct topical analgesic effect on the mucosa of the urinary tract.[2][4][5] While its precise mechanism of action has not been fully elucidated, accumulating evidence points towards a multi-faceted interaction with the urothelium and its associated nerve fibers. This technical guide synthesizes the current understanding of phenazopyridine's mechanism of action, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the proposed pathways and experimental setups.
Pharmacokinetics and Bioavailability in the Urinary Tract
A crucial aspect of phenazopyridine's mechanism is its rapid absorption from the gastrointestinal tract and subsequent excretion into the urine, with a significant portion of the drug remaining unchanged.[5][6][7] This ensures that the active compound is delivered directly to its site of action—the urinary tract mucosa.
| Pharmacokinetic Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | Not Specified | [1] |
| Half-life | 7.35 hours | Rat | [6] |
| Unchanged Drug Excreted in Urine | ~65% | Human | [6] |
| Urinary Concentration (after oral therapeutic dose) | 100 to 300 μM | Human | [8] |
Core Mechanism of Action: A Localized Analgesic Effect
The primary hypothesis regarding phenazopyridine's action is its localized anesthetic or analgesic effect on the urothelium.[1][2][4] This is supported by its chemical structure as an azo dye and its direct action upon excretion into the urine.[4][9] The proposed mechanisms underpinning this effect are detailed below.
Inhibition of Mechanosensory Nerve Signaling
Recent studies have provided compelling evidence that phenazopyridine directly inhibits bladder mechanosensory signaling.[8][10] It is thought to suppress the activity of afferent nerve fibers that are responsible for sensing bladder distension and transmitting pain signals.[1][11]
An ex vivo mouse bladder preparation has been instrumental in demonstrating this effect. Intravesical infusion of phenazopyridine resulted in a concentration-dependent reduction in the firing of both low-threshold (LT) and high-threshold (HT) mechanosensitive afferent units in response to bladder distension.[8]
| Parameter | Effect of Phenazopyridine (100-300 μM) | Reference |
| Peak Firing Rate (LT and HT afferents) | Concentration-dependent decrease | [8] |
| Total Firing Rate (LT and HT afferents) | Concentration-dependent decrease | [8] |
| Activation Threshold (LT and HT afferents) | Significantly delayed | [8] |
Further studies in rats have specified that phenazopyridine dose-dependently inhibits the activity of Aδ-fibers, which are involved in the initial, sharp sensation of pain, but not C-fibers, which are associated with dull, burning pain.[12][13] This selective action contrasts with local anesthetics like lidocaine, which inhibit both fiber types.[12][13]
Modulation of Transient Receptor Potential (TRP) Channels
A significant molecular target for phenazopyridine appears to be the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[14][15] TRPM8 is a cold and menthol receptor that is highly expressed in sensory neurons innervating the bladder wall and is implicated in bladder sensory signaling.[8][15]
Phenazopyridine has been shown to rapidly and reversibly inhibit TRPM8 responses to both cold and menthol in a concentration range consistent with its levels in the urine of treated patients.[14][15] The mechanism of inhibition involves shifting the voltage dependence of channel activation towards more positive potentials.[14][15]
| Parameter | Value | System | Reference |
| IC50 for TRPM8 inhibition | 2 to 10 μM | HEK293 cells expressing TRPM8 | [14] |
Notably, at a concentration of 10 μM, phenazopyridine did not significantly affect other pain-related TRP channels such as TRPA1, TRPV1, or TRPM3, suggesting a degree of selectivity for TRPM8.[14][15]
Inhibition of Kinases
Another proposed mechanism is the inhibition of kinases that are involved in cell growth, metabolism, and nociception.[1] While less substantiated by specific experimental data in the context of urinary analgesia, this broader inhibitory action could contribute to its overall effect on the urinary tract mucosa.
Role of Metabolites
While a significant portion of phenazopyridine is excreted unchanged, its metabolites may also contribute to its analgesic effect. In animal models of interstitial cystitis/bladder pain syndrome (IC/BPS), a metabolite identified as KSHN002004 showed a significant reduction in pain scores, suggesting it may be a major contributor to the drug's efficacy.[16][17] Interestingly, acetaminophen (APAP), another metabolite, demonstrated minimal efficacy in these models.[16][17]
Experimental Protocols
Ex Vivo Bladder Preparation for Mechanosensory Nerve Recording
This protocol is used to directly assess the effect of compounds on the firing of sensory nerves innervating the bladder in response to mechanical stimulation.[8][10]
Methodology:
-
Animal Model: Mice are euthanized, and the bladder, ureters, and pelvic nerves are dissected and placed in a recording chamber containing Krebs-bicarbonate solution.
-
Catheterization: A catheter is inserted into the bladder dome for intravesical infusion and pressure monitoring.
-
Nerve Recording: The pelvic nerve is dissected into fine bundles, and single nerve fibers are placed on a platinum-iridium recording electrode.
-
Bladder Distension: The bladder is distended by intravesical infusion of saline (e.g., 0.9% NaCl at 100 μl/min) to pressures ranging from 0 to 50 mm Hg.
-
Data Acquisition: Action potentials are recorded and analyzed to determine the peak firing rate, total firing rate, and activation threshold of mechanosensitive afferent units.
-
Drug Administration: Phenazopyridine (e.g., 100–300 μM) is infused intravesically, and the bladder distension protocol is repeated to measure its effect on nerve firing.
Cyclophosphamide (CYP)-Induced Cystitis Model
This animal model is used to induce bladder inflammation and pain, mimicking features of human interstitial cystitis/bladder pain syndrome (IC/BPS), to evaluate the efficacy of analgesic compounds.[16][17]
Methodology:
-
Animal Model: Female Sprague-Dawley rats are typically used.
-
Induction of Cystitis:
-
Acute Model: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered.
-
Chronic Model: Multiple i.p. injections of a lower dose of cyclophosphamide (e.g., 50 mg/kg) are given over several days (e.g., on days 0, 3, and 6).
-
-
Drug Administration: Phenazopyridine or its metabolites are administered orally at a specified dose (e.g., 20 mg/kg).
-
Pain Assessment: Pain-related behaviors are assessed at various time points after CYP and drug administration.
-
Bladder Analysis: Bladder tissue can be harvested to assess inflammation and vascular permeability.
TRP Channel Activity Assays
These assays are used to determine the effect of a compound on the function of specific TRP channels.[14][15]
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are engineered to express the TRP channel of interest (e.g., TRPM8).
-
Calcium Imaging (Fura-2-based):
-
Cells are loaded with the calcium-sensitive dye Fura-2.
-
The TRP channel is activated by its specific agonist (e.g., menthol or cold for TRPM8).
-
Changes in intracellular calcium concentration are measured using fluorescence microscopy.
-
Phenazopyridine is applied, and its effect on the agonist-induced calcium response is quantified to determine the IC50.
-
-
Whole-Cell Patch-Clamp Recordings:
-
This technique allows for the direct measurement of ion currents through the TRP channels.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The effect of phenazopyridine on the channel's current-voltage relationship and activation by agonists is measured.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of phenazopyridine.
Caption: Experimental workflow for ex vivo bladder mechanosensory recording.
Conclusion
The mechanism of action of phenazopyridine on the urinary tract mucosa is complex and involves multiple pathways that culminate in a localized analgesic effect. The primary mode of action appears to be the inhibition of mechanosensory nerve signaling, with a selective effect on Aδ-fibers, and the modulation of TRPM8 channels. The direct delivery of the active compound to the site of action via urinary excretion is a key feature of its therapeutic profile. Further research into the role of its metabolites and its interaction with various kinases will provide a more complete picture of its pharmacological activity. This in-depth understanding is crucial for the development of novel and more targeted therapies for urinary tract pain.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 7. Articles [globalrx.com]
- 8. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. auajournals.org [auajournals.org]
- 17. auajournals.org [auajournals.org]
The Pharmacokinetics and Metabolism of Phenazopyridine: A Comprehensive Review of Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is an azo dye that exerts a local analgesic effect on the urinary tract mucosa and is widely used for symptomatic relief of pain, burning, and urgency associated with urinary tract infections.[1][2][3] Despite its long history of clinical use, comprehensive pharmacokinetic and metabolic data, particularly from non-clinical animal studies, are crucial for a complete understanding of its disposition, efficacy, and safety profile.[1][3] This technical guide provides an in-depth summary of the available literature on the pharmacokinetics and metabolism of phenazopyridine in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development efforts.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of phenazopyridine has been investigated in several animal species, revealing significant interspecies differences. The following tables summarize the key pharmacokinetic parameters reported in the literature for rats and goats.
Table 1: Pharmacokinetic Parameters of Phenazopyridine in Rats
| Parameter | Value | Animal Model | Dosing | Analytical Method | Reference |
| Half-life (t½) | 7.35 h | Male Wistar rats | 14C-phenazopyridine (oral) | Not specified | [2][4] |
| Time to Peak (Tmax) | (0.35 ± 0.01) h | Sprague-Dawley rats | Not specified | GC-MS | [5] |
| Peak Concentration (Cmax) | (0.396 ± 0.079) µg/mL | Sprague-Dawley rats | Not specified | GC-MS | [5] |
| Area Under the Curve (AUC) | (0.373 ± 0.065) h·µg/mL | Sprague-Dawley rats | Not specified | GC-MS | [5] |
| Clearance (CL) | (94.2 ± 5.9) mL/g/h | Sprague-Dawley rats | Not specified | GC-MS | [5] |
Table 2: Pharmacokinetic Parameters of Phenazopyridine in Goats
| Parameter | Value | Animal Model | Dosing | Analytical Method | Reference |
| Half-life (t½) | 0.5 h (0.22–1.57 h) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |
| Peak Concentration (Cmax) | 263.4 ng/mL (137.35–1047.88 ng/mL) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |
| Area Under the Curve (AUC) | 0.69 h·ng/mL (0.10–2.99 h·ng/mL) | Male goats with obstructive urolithiasis | 4 mg/kg (oral, q12h) | UHPLC-MS | [6][7][8] |
Metabolism of Phenazopyridine
The metabolism of phenazopyridine is extensive and varies significantly across species.[9] The primary metabolic pathways involve azo bond cleavage and hydroxylation of both the phenyl and pyridyl rings.[9]
In rabbits, oral administration of phenazopyridine resulted in the detection of aniline, N-acetyl-p-aminophenol (NAPA), p-aminophenol (PAP), 2,3,6-triaminopyridine, and the unchanged drug in the urine.[10] More than half of the administered dose undergoes reductive cleavage to yield aniline and triaminopyridine.[10]
Studies in male Wistar rats have shown that biliary excretion is a major route of elimination, with 40.7% of the dose excreted in the bile within 8 hours, predominantly as conjugated 4'-hydroxy-phenazopyridine.[4] The major urinary metabolite in rats was identified as N-acetyl-p-aminophenol (NAPA), followed by 5,4'-dihydroxy-PAP, 5-hydroxy-PAP, 4'-hydroxy-PAP, and 2'-hydroxy-PAP, with less than 1% of the dose excreted as unchanged phenazopyridine.[4] Following a 50 mg/kg dose in rats, two hydroxylated metabolites, 2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridine and 2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridine, were also identified in the urine.[11]
A comparative study of urinary metabolites in humans, rats, mice, and guinea pigs highlighted marked quantitative differences in the metabolic pathways.[9] Azo bond cleavage was extensive in mice and guinea pigs, moderate in rats, and low in humans.[9] Hydroxylation of both the phenyl and pyridyl rings was observed in all four species.[9]
The following diagram illustrates the primary metabolic pathways of phenazopyridine.
Figure 1: Primary metabolic pathways of Phenazopyridine.
Experimental Protocols
A variety of analytical methods have been employed to quantify phenazopyridine and its metabolites in biological matrices. The following sections detail the methodologies cited in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phenazopyridine in Rat Plasma
-
Objective: To develop and validate a GC-MS method for the determination of phenazopyridine in rat plasma.[5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with ethyl acetate.[5]
-
Chromatography: Separation was performed on a DB-5MS analytical column.[5]
-
Detection: A quadrupole mass spectrometer detector was operated under selected ion monitoring mode.[5]
-
Validation: The method demonstrated excellent linearity between 0.01 and 1.00 µg/mL. The limit of detection (LOD) was 0.3 ng/mL. Within-day and between-day precisions were reported as relative standard deviations (RSD) of 1.83-4.91% and 2.12-4.76%, respectively. Recoveries were greater than 90%.[5]
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) for Phenazopyridine in Goat Plasma and Urine
-
Objective: To determine the pharmacokinetic parameters of phenazopyridine after oral administration in goats.[6][7][8]
-
Animal Model: Six male goats (3 months to 4 years old) with obstructive urolithiasis that underwent tube cystostomy surgery.[6][7][8]
-
Dosing: Phenazopyridine was administered orally at a dose of 4 mg/kg every 12 hours.[6][7][8]
-
Sample Collection: Plasma and urine samples were collected at predetermined intervals.[6][7][8]
-
Analysis: The concentration of phenazopyridine and its clinically relevant metabolites were determined using UHPLC-MS.[6][7][8]
-
Data Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.[6][7][8]
The general workflow for a typical pharmacokinetic study of phenazopyridine in an animal model is depicted in the following diagram.
Figure 2: General workflow for a Phenazopyridine pharmacokinetic study.
Toxicological Considerations in Animal Models
Toxicity studies in animals have raised some concerns regarding the safety profile of phenazopyridine. Dietary exposure to phenazopyridine hydrochloride has been shown to cause tumors in rodents.[12][13] Specifically, it induced benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in female mice and benign or malignant colorectal tumors (adenoma, adenocarcinoma, or sarcoma) in rats of both sexes.[12][13]
In cats, phenazopyridine administration has been associated with methemoglobinemia and Heinz body formation.[14] High doses (100 mg three times daily) in a clinically normal cat led to nearly 50% of hemoglobin being oxidized to methemoglobin.[14] Lower dosages (10 and 20 mg/kg/day) over longer periods still resulted in an increase in Heinz bodies and blood methemoglobin content.[14] Evidence of hepatic injury was also observed in some of the cats.[14]
A case report in a dog that ingested 66 mg/kg of phenazopyridine hydrochloride described presumptive hepatotoxicity and rhabdomyolysis, with marked increases in serum alanine aminotransferase, aspartate aminotransferase, and creatine kinase.[15]
Conclusion
The pharmacokinetics and metabolism of phenazopyridine exhibit considerable variability across different animal species. While rat models have been the most extensively studied, providing valuable insights into its absorption, distribution, metabolism, and excretion, no single animal model perfectly recapitulates the metabolic profile observed in humans.[9] The significant species differences in metabolism, particularly the extent of azo bond cleavage, underscore the importance of careful species selection and data interpretation in preclinical studies. The toxicological findings in rodents and cats highlight potential safety risks that warrant further investigation. This comprehensive guide, by consolidating the available quantitative data and experimental methodologies, aims to serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological and toxicological profile of phenazopyridine.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. storymd.com [storymd.com]
- 4. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a gas chromatography-mass spectrometry method for the determination of phenazopyridine in rat plasma: application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PlumX [plu.mx]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Phenazopyridine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phenazopyridine toxicosis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Presumptive hepatotoxicity and rhabdomyolysis secondary to phenazopyridine toxicity in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-phenyldiazenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of 3-phenyldiazenylpyridine-2,6-diamine, an organic compound widely known as the pharmaceutical agent Phenazopyridine. This document details the primary synthetic route via diazo coupling, including a step-by-step experimental protocol. A thorough compilation of its chemical and physical properties is presented in tabular format for clarity and ease of reference. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a clear understanding of the process. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the fields of medicinal chemistry and drug development.
Introduction
3-phenyldiazenylpyridine-2,6-diamine, with the CAS number 94-78-0, is a well-established azo dye recognized for its analgesic properties, particularly in the urinary tract.[1][2] It is the active pharmaceutical ingredient in medications used to alleviate symptoms of pain, burning, and urgency associated with urinary tract infections and other urinary disorders.[1] The compound's biological activity is intrinsically linked to its chemical structure, making a thorough understanding of its synthesis and properties crucial for its application and for the development of new derivatives.
The synthesis of 3-phenyldiazenylpyridine-2,6-diamine is primarily achieved through a classic diazo coupling reaction.[3][4] This process involves the diazotization of an aromatic amine, followed by its reaction with a coupling agent, in this case, 2,6-diaminopyridine.[1][4] The resulting azo compound exhibits a characteristic orange-red color.[2] This guide will elaborate on the practical aspects of this synthesis and provide a detailed summary of the compound's key chemical and physical characteristics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-phenyldiazenylpyridine-2,6-diamine is presented in the tables below. This data has been compiled from various sources to provide a comprehensive reference.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | 3-phenyldiazenylpyridine-2,6-diamine |
| Synonyms | Phenazopyridine, 2,6-Diamino-3-(phenylazo)pyridine |
| CAS Number | 94-78-0 |
| Molecular Formula | C₁₁H₁₁N₅ |
| Molecular Weight | 213.24 g/mol |
| Appearance | Brownish-yellow to orange-red crystalline powder |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 139 °C |
| Boiling Point | 442.3 °C (estimated) |
| Solubility | Slightly soluble in water |
| LogP | 1.9 |
Synthesis of 3-phenyldiazenylpyridine-2,6-diamine
The synthesis of 3-phenyldiazenylpyridine-2,6-diamine is most commonly achieved through a two-step process involving the formation of a diazonium salt from aniline, followed by an azo coupling reaction with 2,6-diaminopyridine.
Synthetic Workflow Diagram
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 3-phenyldiazenylpyridine-2,6-diamine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for diazo coupling reactions.[5][6][7]
Materials and Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2,6-Diaminopyridine
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ice
-
Distilled Water
-
Ethanol or other suitable solvent for recrystallization
Step 1: Preparation of Benzenediazonium Chloride Solution
-
In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water. The molar ratio of aniline to HCl should be approximately 1:2.5.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water (1 molar equivalent).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium chloride, which should be used immediately in the next step.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve 2,6-diaminopyridine (1 molar equivalent) in a suitable acidic aqueous solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution to the cold 2,6-diaminopyridine solution with vigorous stirring.
-
The coupling reaction is typically carried out at a temperature between 0 °C and 40 °C and at a pH range of 1 to 6.[8] The pH can be adjusted using a solution of sodium hydroxide or sodium carbonate.
-
A colored precipitate of 3-phenyldiazenylpyridine-2,6-diamine will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
Step 3: Isolation and Purification of the Product
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to obtain the pure 3-phenyldiazenylpyridine-2,6-diamine.
-
Dry the purified product under vacuum.
Chemical Reactivity and Properties
3-phenyldiazenylpyridine-2,6-diamine possesses the characteristic reactivity of an azo compound and an aromatic amine. The azo group (-N=N-) is the chromophore responsible for its color. The amino groups on the pyridine ring can undergo typical reactions of primary aromatic amines. The compound's stability and reactivity are important considerations in its formulation and storage.
Analytical Characterization
The identity and purity of synthesized 3-phenyldiazenylpyridine-2,6-diamine can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard methods for assessing the purity of the compound and for quantifying it in pharmaceutical formulations.[9] Typical mobile phases involve mixtures of acetonitrile and aqueous buffers like ammonium acetate.[9]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches from the amino groups and the N=N stretch of the azo group.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of 3-phenyldiazenylpyridine-2,6-diamine. The presented experimental protocol for its synthesis via diazo coupling offers a practical approach for its laboratory-scale preparation. The compiled data on its chemical and physical properties serves as a quick and comprehensive reference. This information is vital for researchers and professionals working on the development and analysis of this important pharmaceutical compound. Further research into its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Buy Phenazopyridine | 94-78-0 [smolecule.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. patnawomenscollege.in [patnawomenscollege.in]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors - Google Patents [patents.google.com]
- 9. jchr.org [jchr.org]
The Discovery and Development of Phenazopyridine: A Technical Overview of a Seminal Urinary Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine, a cornerstone in the symptomatic management of lower urinary tract discomfort, has a rich history spanning over a century. Initially synthesized in 1914 and later recognized for its analgesic properties, it has provided relief to countless individuals experiencing pain, burning, and urgency associated with urinary tract infections and other urological conditions.[1] This in-depth technical guide explores the discovery, historical development, and mechanism of action of phenazopyridine as a urinary analgesic. It delves into its synthesis, pharmacokinetic profile, and the key experimental findings that have elucidated its physiological effects. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visualizations of its molecular interactions.
Historical Development
The journey of phenazopyridine from a simple azo dye to a widely used urinary analgesic is a notable chapter in pharmaceutical history.
Initial Synthesis and Discovery
Phenazopyridine was first synthesized in 1914.[1] The chronology of its commercial process development began with the discovery by Aleksei Chichibabin of the reaction of pyridine with sodamide to produce 2,6-diaminopyridine, a key intermediate.[2] This was followed by a diazo coupling reaction with benzene diazonium chloride.[2] The resulting compound, phenazopyridine hydrochloride, was introduced by Merck & Co. in 1928 under the trade name Pyridium.[2]
Initially, there was a misconception that phenazopyridine possessed bactericidal properties, leading to its common prescription for lower urinary tract infections (UTIs).[1] However, with the advent of antibiotics in the late 1930s, it became clear that phenazopyridine's role was not in treating the infection itself but in providing symptomatic relief.[1] The analgesic properties of phenazopyridine were discovered by the Swiss chemist Bernhard Joos in his laboratory in 1932, which led to its branding as Pyridazil.[3]
Synthesis of Phenazopyridine
The synthesis of phenazopyridine is a classic example of azo coupling. A common synthetic route involves two primary steps:
-
Preparation of the Diazonium Salt: An aromatic amine, typically aniline, is diazotized using sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures.
-
Coupling Reaction: The resulting diazonium salt is then reacted with 2,6-diaminopyridine under acidic conditions to form phenazopyridine.[4]
Mechanism of Action
While the precise mechanism of action of phenazopyridine is not fully elucidated, it is known to exert a topical analgesic effect on the mucosa of the urinary tract.[5] It is not an antimicrobial agent and does not treat the underlying cause of urinary tract irritation.[6]
Recent research has shed light on its molecular targets. Phenazopyridine has been identified as a competitive inhibitor of Sterile Alpha and Toll Interleukin Receptor Motif–containing protein 1 (SARM1), with an IC50 of 145 μM.[7][8][9] SARM1 is involved in axonal degeneration, and its inhibition may contribute to the neuroprotective and analgesic effects of the drug.[8]
Furthermore, phenazopyridine is an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with an IC50 of 9.6 μM.[9][10] TRPM8 is a cold and menthol receptor expressed in sensory neurons that innervate the bladder wall.[10] Its inhibition by phenazopyridine is thought to underlie the drug's analgesic activity in painful bladder conditions.[10][11]
The analgesic effect is also attributed to the inhibition of mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting pain signals.[8]
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy Phenazopyridine | 94-78-0 [smolecule.com]
- 5. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 6. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of the First Noncompetitive SARM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of TRPM8 by the urinary tract analgesic drug phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Carcinogenic Potential of Phenazopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Phenazopyridine, a widely used urinary tract analgesic, has been the subject of scrutiny regarding its potential carcinogenic effects. This technical guide provides a comprehensive overview of the key laboratory studies that have investigated the carcinogenicity of phenazopyridine hydrochloride. It synthesizes quantitative data from long-term animal bioassays, details the experimental protocols employed, and explores the genotoxic potential and plausible mechanistic pathways. The findings from a pivotal National Toxicology Program (NTP) study are presented, revealing evidence of carcinogenicity in rodent models. This document is intended to be a critical resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.
Introduction
Phenazopyridine hydrochloride is an azo dye that has been utilized for its analgesic effects on the mucosa of the urinary tract for decades.[1] While effective for symptomatic relief, its long-term safety profile, particularly its carcinogenic potential, has been a significant area of investigation. The U.S. National Toxicology Program (NTP) has classified phenazopyridine hydrochloride as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[2][3] This guide delves into the scientific evidence that forms the basis of this classification, providing a detailed examination of the laboratory findings.
Long-Term Carcinogenicity Bioassays in Rodents
The most definitive evidence for the carcinogenic potential of phenazopyridine comes from a long-term bioassay conducted by the National Cancer Institute (NCI), a precursor to the NTP.[1][4] These studies in Fischer 344 rats and B6C3F1 mice provided clear evidence of tumor induction.
Data Presentation: Tumor Incidence
The quantitative results from the NCI bioassay are summarized in the tables below for clarity and comparative analysis.
Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats Fed Phenazopyridine Hydrochloride for 78 Weeks [1][4]
| Sex | Dose Level (ppm) | Number of Animals Examined | Adenomas or Adenocarcinomas of the Large Intestine | Sarcomas of the Colon |
| Male | Control | 14 | 0 | 0 |
| 3,700 (low dose) | 34 | 4 | 1 | |
| 7,500 (high dose) | 35 | 8 | 0 | |
| Female | Control | 14 | 0 | 0 |
| 3,700 (low dose) | 33 | 3 | 0 | |
| 7,500 (high dose) | 32 | 5 | 1 |
P-value for dose-related trend in male rats (adenomas or adenocarcinomas) = 0.015[4]
Table 2: Incidence of Hepatocellular Tumors in B6C3F1 Mice Fed Phenazopyridine Hydrochloride for 80 Weeks [1][4]
| Sex | Dose Level (ppm) | Number of Animals Examined | Hepatocellular Adenomas or Carcinomas (Combined) | Hepatocellular Carcinomas |
| Male | Control | 15 | 2 | 1 |
| 600 (low dose) | 34 | 5 | 2 | |
| 1,200 (high dose) | 32 | 6 | 3 | |
| Female | Control | 15 | 2 | 1 |
| 600 (low dose) | 34 | 11 | 4 | |
| 1,200 (high dose) | 32 | 19 | 8 |
P-value for dose-related trend in female mice (combined adenomas and carcinomas) = 0.002[1] P-value for high-dose vs. control in female mice (combined adenomas and carcinomas) = 0.003[1] P-value for dose-related trend in female mice (carcinomas only) = 0.010[1]
Experimental Protocols: NCI Carcinogenicity Bioassay
The following provides a detailed methodology for the key NCI bioassay.[1][4]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 35 animals per sex per dose group. Matched controls consisted of 15 untreated animals of each sex.[1][4]
-
Administration of Test Chemical: Phenazopyridine hydrochloride was administered in the feed.
-
Dose Levels:
-
Duration of Administration:
-
Observation and Necropsy: Animals were observed twice daily for signs of toxicity. Body weights were recorded regularly. A complete necropsy was performed on all animals, including those that died during the study and those sacrificed at the end. Histopathologic examinations were performed on all major tissues and organs and any gross lesions.[1]
Genotoxicity Studies
The genotoxic potential of phenazopyridine and its metabolites has been investigated in a variety of assays. The results have been somewhat mixed, suggesting that the carcinogenic mechanism may be complex and not solely driven by direct mutagenicity.
Table 3: Summary of Genotoxicity Data for Phenazopyridine Hydrochloride
| Assay Type | Test System | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | [5] |
| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | Negative | [5] |
| Chromosome Aberrations | Chinese Hamster Ovary (CHO) Cells | Available for review | [6] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Available for review | [6] |
| Mouse Lymphoma Assay | L5178Y tk+/- cells | Available for review | [6] |
While phenazopyridine itself did not show mutagenic activity in the Ames test or in Drosophila, further investigation into its effects on mammalian cells is warranted to fully understand its genotoxic profile.[5]
Potential Mechanistic Pathways of Carcinogenicity
The precise mechanisms by which phenazopyridine induces tumors are not fully elucidated. However, evidence points towards a role for its metabolites, particularly aniline, and the induction of oxidative stress.
Metabolic Activation
Phenazopyridine is metabolized in the body, with a significant portion being converted to aniline and its derivatives, such as p-aminophenol and N-acetyl-p-aminophenol (acetaminophen).[7][8] Aniline itself is classified as a probable human carcinogen (IARC Group 2A) and is known to induce spleen tumors in rats.[9]
Caption: Proposed metabolic and carcinogenic pathway of phenazopyridine.
Oxidative Stress and DNA Damage
Aniline and its metabolites are capable of inducing oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9] Chronic oxidative stress and the resulting DNA damage, coupled with increased cell proliferation in response to tissue injury, are thought to be key events in the carcinogenic process initiated by aniline.[11]
Experimental Workflow Visualization
To provide a clear understanding of the structure of the pivotal long-term animal bioassay, the following workflow diagram is presented.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Bioassay of phenazopyridine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHENAZOPYRIDINE HYDROCHLORIDE (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phenazopyridine hydrochloride (136-40-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formula of Phenazopyridine (C₁₁H₁₁N₅)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazopyridine, a well-established urinary tract analgesic, possesses a unique molecular architecture that underpins its pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Phenazopyridine (C₁₁H₁₁N₅). It details experimental protocols for its synthesis and analysis, presents key spectral data for its characterization, and explores its mechanism of action and metabolic fate. This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in drug development and analytical sciences.
Molecular Structure and Formula
Phenazopyridine is an azo dye characterized by a phenylazo group attached to a diaminopyridine ring. Its chemical formula is C₁₁H₁₁N₅, and its IUPAC name is 3-(phenyldiazenyl)pyridine-2,6-diamine[1][2]. The molecule consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a phenylazo group at position 3.
Molecular Structure:
Caption: 2D Chemical Structure of Phenazopyridine (C₁₁H₁₁N₅)
Physicochemical Properties
A summary of the key physicochemical properties of Phenazopyridine and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₅ | [1][2] |
| Molar Mass | 213.24 g/mol | [1][2] |
| Appearance | Brownish-yellow to brick-red microcrystals | [3][4] |
| Melting Point | 139 °C | PubChem |
| pKa | 5.05 | PubChem |
| LogP | 1.9 | [5] |
| Solubility | Slightly soluble in cold water and ethanol; soluble in boiling water, acetic acid, glycerol, and glycols. | [4] |
| Phenazopyridine HCl Molar Mass | 249.70 g/mol | [3][4] |
| Phenazopyridine HCl Melting Point | ~215-218 °C (for a specific crystalline form) | [6] |
Table 1: Physicochemical Properties of Phenazopyridine.
Crystallographic Data
| 2θ Angle (°) |
| 6.2 |
| 9.9 |
| 11.3 |
| 14.8 |
| 17.4 |
| 19.9 |
| 21.6 |
| 27.4 |
| 29.6 |
Table 2: Characteristic X-ray Powder Diffraction Peaks for a Crystalline Form of Phenazopyridine Hydrochloride[6][7].
Experimental Protocols
Synthesis of Phenazopyridine
The synthesis of Phenazopyridine is typically achieved through a diazotization reaction followed by an azo coupling reaction. The general scheme involves the diazotization of aniline, which is then coupled with 2,6-diaminopyridine[8][9][10][11][12].
References
- 1. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Pyridinediamine, 3-(phenylazo)- [webbook.nist.gov]
- 3. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102311383B - Phenazopyridine hydrochloride crystal compound and pharmaceutical composition tablet thereof - Google Patents [patents.google.com]
- 7. 1H, 13C and 15N NMR assignments of phenazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Phenazopyridine as a Biomarker in Urinalysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a urinary tract analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) and other urinary tract irritations.[1] Upon oral administration, phenazopyridine is rapidly absorbed and excreted in the urine, imparting a characteristic orange to red color.[2] This distinct color change serves as a clear indicator of the drug's presence, making phenazopyridine a useful, non-invasive biomarker for assessing patient compliance with treatment regimens in clinical trials and research studies. Furthermore, the analysis of its urinary concentration and metabolite profile can provide insights into individual variations in drug metabolism and excretion.
These application notes provide a comprehensive overview of the use of phenazopyridine as a biomarker in urinalysis studies, including its metabolic fate, its effects on routine urinalysis, and detailed protocols for its quantification in urine samples.
Metabolic Fate and Pharmacokinetics
Following oral administration, phenazopyridine is metabolized in the liver and other tissues. A significant portion of the drug is excreted unchanged in the urine.[2] The primary metabolic pathways include azo bond cleavage and hydroxylation.[3]
Major metabolites found in human urine include:
-
Aniline
-
Triaminopyridine
-
p-Aminophenol (PAP)
-
N-acetyl-p-aminophenol (NAPA), also known as acetaminophen[1][4]
-
5-hydroxyl-phenazopyridine[3]
Approximately 90% of a 600 mg oral dose of phenazopyridine is eliminated in the urine within 24 hours. The table below summarizes the urinary excretion of phenazopyridine and its major metabolites.[1]
| Compound | Percentage of Dose Excreted in Urine (24h) |
| Unchanged Phenazopyridine | 41% |
| p-Aminophenol (PAP) | 24% |
| N-acetyl-p-aminophenol (NAPA) | 18% |
| Aniline | 6.9% |
| Total | ~90% |
Interference with Routine Urinalysis
The most significant aspect of using phenazopyridine in subjects undergoing urinalysis is its interference with standard colorimetric dipstick tests. The intense orange-red color of the urine can mask or mimic color changes on the reagent pads, potentially leading to erroneous results.
Urinalysis Parameters Affected by Phenazopyridine:
| Parameter | Nature of Interference |
| Leukocyte Esterase | The orange-red pigment can obscure the color change, potentially leading to false-negative or false-positive results.[5] |
| Nitrite | The color reaction for nitrite detection may be masked by the drug's color.[5] |
| Glucose | May cause false-negative results with glucose oxidase-based tests.[5] |
| Ketones | The colorimetric reaction for ketone detection can be affected. |
| Protein | Color-based protein tests may yield false results. |
| Blood (Hematuria) | The reddish-orange color can mimic the presence of blood, leading to false-positive results.[5] |
| Bilirubin/Urobilinogen | Spectrometry-based and color reaction tests can be affected. |
Due to this significant interference, it is crucial to inform the clinical laboratory of the patient's phenazopyridine use. For diagnostic purposes, it is recommended to collect urine samples before initiating phenazopyridine treatment or after a sufficient washout period.[5] When evaluating for UTIs in patients taking phenazopyridine, microscopic examination of urine sediment is more reliable than dipstick testing alone.[5]
Experimental Protocols
Protocol 1: Quantification of Phenazopyridine in Human Urine by UPLC
This protocol is adapted from a validated Ultra Performance Liquid Chromatography (UPLC) method for the quantification of phenazopyridine.
1. Materials and Reagents:
-
Phenazopyridine hydrochloride reference standard
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Urine collection containers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
2. Instrumentation:
-
UPLC system with a PDA detector
-
BEH C18 column (1.7 µm, 2.1 mm × 50 mm)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: 100% Acetonitrile.
-
Diluent: Acetonitrile and water (10:90 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve phenazopyridine hydrochloride in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range in urine samples.
4. Sample Preparation:
-
Collect urine samples in sterile containers.
-
For spiked samples, add known amounts of phenazopyridine standard solution to drug-free urine.
-
Dilute the urine samples with the diluent (e.g., 1:10 dilution).
-
Filter the diluted urine samples through a 0.22 µm syringe filter into UPLC vials.
5. UPLC Conditions:
-
Column: BEH C18 (1.7 µm, 2.1 mm × 50 mm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 1.5 µL[6]
-
Detection Wavelength: 280 nm
-
Column Temperature: Ambient
-
Run Time: Approximately 9 minutes[6]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the phenazopyridine standards against their known concentrations.
-
Determine the concentration of phenazopyridine in the urine samples by interpolating their peak areas from the calibration curve.
-
Account for the dilution factor in the final concentration calculation.
Protocol 2: Quantification of Phenazopyridine in Human Urine by HPLC
This protocol is based on a validated High-Performance Liquid Chromatography (HPLC) method.[7]
1. Materials and Reagents:
-
Phenazopyridine hydrochloride reference standard
-
Sodium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Urine collection containers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (150 x 4.6 mm i.d., 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 5 mmol/L sodium dihydrogen phosphate, pH 3.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Prepare a stock solution of phenazopyridine hydrochloride in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 0.5-40 µg/mL.[7]
4. Sample Preparation:
-
Collect urine samples.
-
Add 0.5 mL of blank urine to a 10 mL volumetric flask.
-
Spike with appropriate volumes of the phenazopyridine stock solution.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
5. HPLC Conditions:
-
Column: Reversed-phase C18 (150 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 370 nm[7]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of phenazopyridine in the urine samples from the calibration curve, taking into account any dilutions.
Visualizations
References
- 1. PlumX [plu.mx]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Phenazopyridine Efficacy in Rat Models of Urinary Tract Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for evaluating the efficacy of Phenazopyridine and other analgesic compounds in established rat models of urinary tract pain and inflammation. The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.
Introduction
Phenazopyridine is a urinary tract analgesic used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other irritative conditions of the lower urinary tract. Its mechanism of action is believed to involve a local anesthetic effect on the mucosa of the urinary tract. Preclinical evaluation of Phenazopyridine's efficacy relies on animal models that mimic the key symptoms of urinary tract inflammation and pain. This document outlines protocols for two commonly used rat models: the Cyclophosphamide (CYP)-induced cystitis model and the Protamine Sulfate (PS)/Lipopolysaccharide (LPS)-induced cystitis model.
Experimental Models of Urinary Tract Pain
Cyclophosphamide (CYP)-Induced Cystitis Model
This model is widely used to induce a sterile hemorrhagic cystitis characterized by bladder inflammation, edema, and visceral pain.[1][2] The toxic metabolite of CYP, acrolein, accumulates in the urine and causes severe bladder irritation.[2]
Protamine Sulfate (PS) / Lipopolysaccharide (LPS)-Induced Cystitis Model
This model mimics the inflammatory aspects of bacterial cystitis. Protamine sulfate compromises the bladder's protective glycosaminoglycan (GAG) layer, increasing urothelial permeability.[3] Subsequent administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, elicits a robust inflammatory response.[4]
Efficacy Endpoints
The efficacy of Phenazopyridine can be assessed using a combination of behavioral and physiological endpoints:
-
Visceral Pain Assessment (Mechanical Allodynia): The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus applied to the lower abdomen, indicating changes in visceral sensitivity.[5]
-
Bladder Function Assessment (Cystometry): Cystometry is performed in conscious rats to evaluate urodynamic parameters such as bladder capacity, voiding frequency, and non-voiding contractions.
-
Histological Analysis: Bladder tissue is examined for signs of inflammation, edema, hemorrhage, and urothelial damage.
-
Biochemical Markers: Urine and bladder tissue can be analyzed for inflammatory mediators (e.g., cytokines, prostaglandins).[1]
Data Presentation
Quantitative data from these studies should be summarized in tables to allow for clear comparison of the efficacy of different treatments.
Table 1: Efficacy of Analgesics in the Cyclophosphamide-Induced Cystitis Rat Model
| Compound | Dose | Route of Administration | Pain Response (von Frey) | Bladder Wall Thickness | Inflammatory Cytokine Levels (e.g., IL-1β, IL-6) | Reference |
| Ibuprofen | 300 mg/kg | p.o. | Significant decrease in nociceptive score | Significant reduction | Significant decrease in IL-1β and IL-6 | [1][5] |
| Morphine | 3 mg/kg | s.c. | Significant reversal of hyperalgesia | Increased | Increased IL-6 and MCP-1 | [1][5] |
| Gabapentin | 100 mg/kg | p.o. | Significant decrease in visceral pain | No significant effect | Not reported | [2] |
| Tramadol | 10, 30 mg/kg | i.p. | Significant suppression of pain-related behaviors | Not reported | Not reported | [6][7] |
| Celecoxib | Not specified | Oral | Not specified | Not specified | Significant decrease in PGE2, EP1/EP2, TNF-α | [8] |
Table 2: Efficacy of Analgesics in the Protamine Sulfate/LPS-Induced Cystitis Rat Model
| Compound | Dose | Route of Administration | Leukocyte Infiltration | Mast Cell Infiltration | Interstitial Edema | Reference |
| Chondroitin Sulphate | 1 mL (0.2%) | Intravesical | Significant reduction | Significant reduction | Significant reduction | [9] |
| Colchicine | 1 mL (0.05 mg/mL) | Intravesical | Significant reduction | Significant reduction | Not resolved | [9] |
| Gabapentin | 30, 100 mg/kg | i.v. | Not reported | Not reported | Not reported | [10] |
Experimental Protocols
Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis and Efficacy Testing
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
Phenazopyridine or other test compounds
-
Vehicle for test compounds
-
Von Frey filaments
-
Cystometry equipment
Procedure:
-
Acclimation: Acclimate rats to the testing environment for at least 30 minutes before each behavioral assessment.
-
Induction of Cystitis: Induce cystitis with a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[5] Control animals receive an equivalent volume of saline.
-
Drug Administration: Administer Phenazopyridine or other test compounds at the desired dose and route. For example, ibuprofen can be given orally at 300 mg/kg.[5]
-
Pain Assessment (Von Frey Test):
-
Place the rat in a clear plastic chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing force (1 to 60 g) to the lower abdominal area.
-
Record the behavioral response using a scoring system (e.g., 0 = no reaction, 1 = retraction of the abdomen, 2 = change of position, 3 = licking and/or vocalization).[5]
-
Determine the nociceptive threshold (the lowest force that elicits a consistent withdrawal response).
-
Assessments are typically performed at baseline and at various time points (e.g., 1, 2, and 4 hours) after CYP and drug administration.[5]
-
-
Cystometry:
-
At the desired time point post-CYP injection, anesthetize the rats and implant a bladder catheter.
-
Allow the rats to recover and perform cystometry in conscious, freely moving animals.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr).
-
Record intravesical pressure to determine bladder capacity, micturition pressure, and the frequency of non-voiding contractions.
-
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the rats and collect the bladders for weight measurement and histological examination.
Protocol 2: Protamine Sulfate (PS)/Lipopolysaccharide (LPS)-Induced Cystitis and Efficacy Testing
Materials:
-
Female Wistar rats
-
Protamine Sulfate (PS)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline (0.9% NaCl)
-
Phenazopyridine or other test compounds
-
Vehicle for test compounds
-
Urethral catheters
Procedure:
-
Anesthesia: Anesthetize the rats.
-
Catheterization and Instillation:
-
Drug Administration: Administer Phenazopyridine or the test compound at the desired dose and route. For intravesical administration, the compound is instilled into the bladder and allowed to dwell for a specific period (e.g., 1 hour).[9]
-
Efficacy Assessment:
-
Pain assessment and cystometry can be performed as described in Protocol 1 at relevant time points after induction and treatment.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the rats and collect the bladders.
-
Perform histological analysis to evaluate leukocyte and mast cell infiltration, and interstitial edema.[9]
-
Visualizations
Signaling Pathway of Phenazopyridine in the Bladder
References
- 1. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Bladder Injury Model Induced in Rats by Exposure to Protamine Sulfate Followed by Bacterial Endotoxin [ouci.dntb.gov.ua]
- 5. ics.org [ics.org]
- 6. Effect of tramadol on pain-related behaviors and bladder overactivity in rodent cystitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific inhibition of ICAM-1 effectively reduces bladder inflammation in a rat model of severe non-bacterial cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of intravesical application of chondroitin sulphate and colchicine in rat protamine/lipopolysaccharide induced cystitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gabapentin reduces painful bladder hypersensitivity in rats with lipopolysaccharide‐induced chronic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Phenazopyridine detection
This document provides detailed application notes and protocols for the determination of Phenazopyridine using High-Performance Liquid Chromatography (HPLC). The following methods have been compiled from various validated sources to offer researchers, scientists, and drug development professionals a comprehensive guide for the accurate quantification of Phenazopyridine in different sample matrices, including pharmaceutical formulations and human plasma.
Method 1: Stability-Indicating Isocratic RP-HPLC Method for Phenazopyridine and Its Impurities
This method is designed as a stability-indicating assay for the simultaneous determination of Phenazopyridine (PAP) and its degradation products or impurities.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | Not explicitly stated, but method determines impurities down to 0.005% |
| Limit of Detection (LOD) | 0.02-0.1 µg/mL (for degradation products/impurities) |
| Limit of Quantification (LOQ) | 0.06-0.3 µg/mL (for degradation products/impurities)[1] |
| Analysis Time | < 8 minutes[1] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with UV detection
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Acetonitrile and acetate buffer (pH 4) in a 1:1 (v/v) ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at three wavelengths (specific wavelengths not detailed in the abstract, but selection should cover PAP and its impurities).
-
Injection Volume: Not specified, typically 10-20 µL.
-
Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Phenazopyridine HCl in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentration range.
-
Sample Solution (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Phenazopyridine HCl.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Studies (Optional): To study stability, Phenazopyridine can be subjected to forced degradation under acidic/heat conditions.[1]
Workflow Diagram
Caption: Workflow for the analysis of Phenazopyridine in tablets.
Method 2: RP-HPLC Method for Selective Determination of Phenazopyridine in the Presence of its Metabolite
This method provides good resolution and separation of Phenazopyridine (PAP) from its most stable metabolite, 2,3,6-triaminopyridine (TAP).[2][3]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 5-45 µg/mL[2][3] |
| Limit of Detection (LOD) | 0.773 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 2.344 µg/mL[3] |
| Retention Time (PAP) | 4.82 ± 0.05 min[3] |
| Retention Time (TAP) | 1.84 ± 0.03 min[3] |
| Recovery | 99.93 - 100.98% (Intraday), 100.41 - 100.98% (Interday)[3] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with UV detection.
2. Chromatographic Conditions:
-
Column: BDS Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: Acetonitrile and water in a 75:25 (v/v) ratio.[2][3]
-
Injection Volume: Not specified, typically 10-20 µL.
-
Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of Phenazopyridine HCl and its metabolite (TAP) in the mobile phase. Create working standard solutions by diluting the stock solutions to fall within the linearity range.
-
Sample Solution (Pharmaceutical Formulation):
-
Prepare the sample in a similar manner to Method 1, using the mobile phase as the diluent.
-
Ensure the final concentration of Phenazopyridine is within the validated linearity range.
-
Filter the solution prior to injection.
-
Logical Relationship Diagram
Caption: Logical flow for the selective separation of PAP and TAP.
Method 3: HPLC Method for Determination of Phenazopyridine in Human Plasma
This method is tailored for the quantification of Phenazopyridine in a biological matrix, specifically human plasma, and employs an internal standard for improved accuracy.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.05–10.0 μg/mL[4] |
| Limit of Detection (LOD) | 0.01 μg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 μg/mL[4] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with UV detection.
2. Chromatographic Conditions:
-
Column: Specific column not detailed in the abstract, but a C18 would be a suitable starting point.
-
Mobile Phase: Details not provided in the abstract. A typical mobile phase for plasma samples would be a gradient of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at two different wavelengths for Phenazopyridine and the internal standard.[4]
-
Internal Standard: A suitable compound that is structurally similar to Phenazopyridine but chromatographically resolved.
3. Sample Preparation (Human Plasma):
-
Protein Precipitation:
-
To a known volume of plasma, add a precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard) in a specific ratio (e.g., 1:3 plasma to precipitant).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for concentration.
-
-
Filtration: Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection.
Sample Preparation Workflow
Caption: Workflow for preparing human plasma samples for HPLC analysis.
References
Application Note: Utilizing Phenazopyridine as a Positive Control in Preclinical Urinary Analgesic Screening
Introduction
The development of novel analgesics for urinary tract disorders is a critical area of research. A key component of the preclinical screening process for these new chemical entities is the use of a reliable positive control to validate the experimental model and provide a benchmark for efficacy. Phenazopyridine, a well-established urinary tract analgesic, serves as an ideal positive control for this purpose.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA), it is used to alleviate symptoms of dysuria, burning, urgency, and pain associated with lower urinary tract infections (UTIs).[1][4][5] Although its precise mechanism of action is not fully elucidated, phenazopyridine is understood to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[2][4][6] Evidence suggests it may inhibit nerve fibers in the bladder that respond to mechanical stimuli.[1][5]
This application note provides detailed protocols for using phenazopyridine as a positive control in a cyclophosphamide (CYP)-induced cystitis model in rodents, a common model for bladder pain.[7] It also includes standardized data presentation formats and diagrams to illustrate workflows and mechanisms.
Proposed Mechanism of Action
Phenazopyridine is rapidly absorbed and excreted into the urine, where it acts locally on the urinary tract mucosa.[2][6] Its analgesic effect is believed to stem from the inhibition of local nerve endings, reducing the perception of pain and discomfort.
Caption: Proposed mechanism of phenazopyridine's localized analgesic action.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
This model is widely used to induce bladder inflammation and visceral pain, mimicking symptoms of bladder pain syndrome or interstitial cystitis.[7]
Materials:
-
Male or female Wistar or Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (CYP), freshly prepared in saline
-
Phenazopyridine hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Von Frey filaments (calibrated set, e.g., 1g, 2g, 4g, 6g, 8g, 15g)
-
Observation chambers with a wire mesh floor
Protocol:
-
Animal Acclimation: House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to experimentation.
-
Baseline Nociceptive Testing:
-
Place individual rats in the observation chambers and allow them to acclimate for 30-60 minutes.
-
Using the von Frey filaments, apply perpendicular pressure to the lower abdominal region, just above the bladder.
-
Apply each filament 5-10 times with a few seconds interval between applications.
-
Record a positive response, defined as sharp abdominal withdrawal, immediate licking of the area, or jumping.
-
Calculate the baseline response frequency (%) for each filament force.
-
-
Induction of Cystitis:
-
Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg) to induce cystitis. Control animals receive a saline injection.
-
Pain symptoms typically develop and peak within 4 to 48 hours post-injection.[8]
-
-
Compound Administration:
-
At a predetermined time point post-CYP injection (e.g., 4 hours), administer the test compounds.
-
Positive Control Group: Administer Phenazopyridine (e.g., 10-50 mg/kg, per os - p.o.)
-
Vehicle Control Group: Administer the vehicle solution (p.o.)
-
Test Compound Group(s): Administer novel analgesic compounds (p.o. or other relevant route).
-
-
Post-Treatment Nociceptive Testing:
-
At peak activity time for the administered compounds (e.g., 60-90 minutes post-dose), repeat the von Frey filament test as described in step 2.
-
Record the post-treatment response frequency for each filament force.
-
-
Data Analysis:
-
Calculate the percentage response frequency for each animal at each filament force.
-
Compare the response frequencies between the vehicle control, positive control (Phenazopyridine), and test compound groups using appropriate statistical tests (e.g., Two-way ANOVA).
-
A significant reduction in response frequency in the Phenazopyridine group compared to the vehicle group validates the model's sensitivity to analgesics.
-
Experimental Workflow Diagram
Caption: Workflow for urinary analgesic screening using a CYP-induced cystitis model.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the effect of the positive control against the vehicle and to provide a benchmark for test compounds.
Table 1: Representative Data for Phenazopyridine in CYP-Induced Cystitis Model
| Treatment Group (p.o.) | Dose (mg/kg) | Von Frey Filament (g) | Mean Withdrawal Response (%) ± SEM | P-value vs. Vehicle |
| Vehicle | - | 4 | 75.2 ± 5.1 | - |
| 6 | 88.9 ± 4.3 | - | ||
| 8 | 95.1 ± 3.5 | - | ||
| Phenazopyridine | 20 | 4 | 35.6 ± 6.2 | <0.01 |
| 6 | 48.3 ± 7.1 | <0.01 | ||
| 8 | 55.4 ± 6.8 | <0.01 | ||
| Test Compound A | 10 | 4 | 42.1 ± 5.9 | <0.01 |
| 6 | 55.7 ± 6.5 | <0.01 | ||
| 8 | 63.8 ± 7.0 | <0.01 |
Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean.
Discussion and Considerations
-
Dose Selection: The dose of Phenazopyridine should be selected based on literature review or preliminary dose-response studies to ensure a robust, but not maximal, analgesic effect. This allows for the detection of test compounds with greater or lesser efficacy.
-
Route of Administration: Oral administration is clinically relevant for Phenazopyridine and is often preferred for screening novel oral drug candidates.[1]
-
Interference with Urinalysis: As an azo dye, Phenazopyridine causes a reddish-orange discoloration of the urine.[2][6] Researchers should be aware that it may interfere with urinalysis tests that rely on spectrometry or color reactions.[9]
-
Model Validation: Consistent and statistically significant results in the Phenazopyridine positive control group are essential for validating the integrity of each screening experiment. A failure of the positive control to show efficacy may indicate issues with CYP administration, animal health, or procedural consistency.
By following these detailed protocols and utilizing Phenazopyridine as a positive control, researchers can effectively and reliably screen novel compounds for urinary analgesic properties, accelerating the discovery of new therapies for painful bladder conditions.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. Phenazopyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. storymd.com [storymd.com]
- 6. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 9. droracle.ai [droracle.ai]
Measuring Phenazopyridine in Biological Matrices: A Guide to Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of established analytical techniques for the quantification of phenazopyridine in biological samples such as plasma and urine. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with a summary of spectrophotometric methods. This guide is intended to assist researchers in selecting and implementing the most appropriate method for their specific study needs.
Introduction
Phenazopyridine is an azo dye that is widely used as a urinary tract analgesic. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. A variety of analytical methods have been developed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and cost. This document outlines the most common and robust methods for phenazopyridine quantification.
Analytical Techniques Overview
The primary methods for the determination of phenazopyridine in biological samples are chromatography-based, including HPLC-UV, LC-MS/MS, and GC-MS. Spectrophotometric methods, while simpler, are also employed, particularly for pharmaceutical formulations.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and cost-effective technique that offers good selectivity and sensitivity for phenazopyridine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for detecting very low concentrations of phenazopyridine and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective method, though it may require derivatization of the analyte.
-
Spectrophotometry: A simpler and more rapid technique, but it can be susceptible to interference from other compounds in biological matrices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various published methods for phenazopyridine analysis in biological samples.
Table 1: HPLC-UV Methods for Phenazopyridine Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2.0 - 510.0 ng/mL[1] | 0.05 - 10.0 µg/mL[2] |
| Limit of Detection (LOD) | 1.0 ng/mL[1] | 0.01 µg/mL[2] |
| Limit of Quantification (LOQ) | Not Reported | 0.05 µg/mL[2] |
| Recovery | 96.72% - 111.7%[1] | Not Reported |
| Extraction Recovery | 73.21% - 103.8%[1] | Not Reported |
| Internal Standard | Diazepam[1] | Not specified[2] |
Table 2: GC-MS Method for Phenazopyridine Analysis in Human Plasma
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL[3][4] |
| Correlation Coefficient (r) | 0.9992[3][4] |
| Limit of Detection (LOD) | 0.3 ng/mL[3][4] |
| Intra-day Precision (RSD) | 1.37% - 6.69%[3][4] |
| Inter-day Precision (RSD) | 1.24% - 6.01%[3][4] |
| Extraction Efficiency | > 90%[4] |
| Recovery | 92.65% - 96.21%[4] |
| Internal Standard | Diazepam[3][4] |
Experimental Protocols
HPLC-UV Method for Phenazopyridine in Human Plasma
This protocol is based on a validated method for the determination of phenazopyridine in human plasma.[1]
4.1.1. Materials and Reagents
-
Phenazopyridine Hydrochloride (Reference Standard)
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Phosphoric Acid (H3PO4)
-
Human Plasma (drug-free)
-
Methanol (HPLC Grade)
-
Water (deionized)
4.1.2. Instrumentation
-
High-Performance Liquid Chromatograph with UV-Vis Detector
-
HYPERSIL C18 column (5 μm, 200 mm × 5.0 mm)
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
4.1.3. Preparation of Solutions
-
Mobile Phase: Acetonitrile : 0.01 mol/L KH2PO4 (50:50, v/v). Adjust pH to approximately 3.5 with phosphoric acid.
-
Stock Solution of Phenazopyridine (1 mg/mL): Dissolve an accurately weighed amount of phenazopyridine hydrochloride in methanol.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution with methanol to obtain concentrations ranging from 2.0 to 510.0 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of diazepam in methanol.
-
Internal Standard Working Solution: Dilute the stock solution with methanol to a suitable concentration.
4.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a centrifuge tube, add a known amount of the internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject an aliquot into the HPLC system.
4.1.5. Chromatographic Conditions
-
Column: HYPERSIL C18 (5 μm, 200 mm × 5.0 mm)
-
Mobile Phase: Acetonitrile : 0.01 mol/L KH2PO4 (50:50, v/v), pH ~3.5
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 307 nm
-
Injection Volume: 20 µL
4.1.6. Workflow Diagram
Caption: HPLC-UV workflow for phenazopyridine analysis.
GC-MS Method for Phenazopyridine in Human Plasma
This protocol is based on a validated GC-MS method for the determination of phenazopyridine in human plasma.[3][4]
4.2.1. Materials and Reagents
-
Phenazopyridine (Reference Standard)
-
Diazepam (Internal Standard)
-
Ethyl Acetate (GC Grade)
-
Diethyl Ether (GC Grade)
-
Sodium Hydroxide (NaOH)
-
Methanol (GC Grade)
-
Human Plasma (drug-free)
4.2.2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
DB-5MS capillary column
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
4.2.3. Preparation of Solutions
-
Stock Solution of Phenazopyridine (1.0 mg/mL): Dissolve phenazopyridine in methanol.[3]
-
Working Standard Solutions: Prepare calibration standards by spiking drug-free human plasma with appropriate amounts of phenazopyridine to achieve concentrations of 5, 10, 20, 50, 100, 200, and 500 ng/mL.[3]
-
Internal Standard Stock Solution (1.0 mg/mL): Dissolve diazepam in methanol.[3]
-
Internal Standard Working Solution (5.3 µg/mL): Dilute the stock solution with methanol.[3]
4.2.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma in a glass centrifuge tube, add 50 µL of the internal standard working solution.[3]
-
Add 0.1 mL of 1M NaOH.[3]
-
Add 2.5 mL of ethyl acetate-diethyl ether (1:1, v/v).[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge for 10 minutes at 4000 rpm.[3]
-
Transfer the upper organic layer to a clean tube.[3]
-
Evaporate the organic solution under a stream of nitrogen at 40°C.[3]
-
The residue is reconstituted in a suitable solvent for GC-MS analysis.
4.2.5. GC-MS Conditions
-
Column: DB-5MS
-
Injection Mode: Pulsed splitless
-
Injection Volume: 1 µL
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored: m/z 213 for phenazopyridine and m/z 283 for diazepam (IS).[3]
4.2.6. Workflow Diagram
Caption: GC-MS workflow for phenazopyridine analysis.
LC-MS/MS Method for Phenazopyridine in Human Plasma
While a complete, detailed protocol was not available in the initial search, a general workflow can be described based on a published LC-MS method.[5]
4.3.1. General Procedure
-
Sample Preparation: A liquid-liquid extraction procedure is typically employed to extract phenazopyridine and an internal standard from the plasma matrix.[5]
-
Chromatographic Separation: The extracted sample is injected into an LC system equipped with a C18 column for separation of the analyte from other components.[5]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in the Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[5]
4.3.2. Logical Relationship Diagram
Caption: Logical flow for LC-MS/MS analysis of phenazopyridine.
Spectrophotometric Methods
Several spectrophotometric methods have been developed for the determination of phenazopyridine, often in the presence of its degradation products.[6] These methods include:
-
First Derivative Spectrophotometry: Measures the peak amplitudes at specific wavelengths in the first derivative spectrum.[6]
-
Ratio Difference Spectrophotometry: Measures the difference in peak amplitudes at two different wavelengths in the ratio spectrum.[6]
-
First Derivative of Ratio Spectra: Measures the peak amplitudes at a specific wavelength in the first derivative of the ratio spectra.[6]
-
Dual Wavelength Spectrophotometry: Measures the difference in absorbance at two wavelengths where the degradation product has the same absorbance.
These methods are generally suitable for pharmaceutical formulations where the concentration of phenazopyridine is higher and the matrix is less complex than in biological samples.
Conclusion
The choice of analytical method for the determination of phenazopyridine in biological samples depends on the specific requirements of the study. HPLC-UV offers a balance of accessibility and performance. For high sensitivity and selectivity, particularly for low-concentration samples or studies involving metabolites, LC-MS/MS is the method of choice. GC-MS provides a robust alternative. The protocols and data presented in this document provide a solid foundation for researchers to develop and validate their own analytical methods for phenazopyridine quantification.
References
- 1. HPLC determination of phenazopyridine hydrochloride in human plas...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of phenazopyridine in human plasma by GC-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Measuring Methemoglobinemia with Phenazopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is an azo dye and a common over-the-counter urinary analgesic.[1] While generally considered safe for short-term use, overdose or prolonged administration can lead to significant adverse effects, most notably methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[2] The primary mechanism involves the hepatic metabolism of phenazopyridine to aniline and its derivatives, which are potent oxidizing agents.[1][3] These metabolites, such as phenylhydroxylamine and nitrosobenzene, initiate a futile redox cycle within erythrocytes, leading to the accumulation of methemoglobin and subsequent tissue hypoxia.[4][5][6]
These application notes provide detailed protocols for the induction of methemoglobinemia in a rat model using phenazopyridine, along with standardized methods for its quantification. This information is intended to support preclinical research into the toxicological effects of phenazopyridine, the efficacy of potential antidotes, and the underlying mechanisms of drug-induced methemoglobinemia.
Data Presentation
Table 1: Phenazopyridine Dosage and Effects in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Rat | 472 mg/kg | Oral | LD50 | [7][8] |
| Rat | 50 mg/kg | Oral | Identification of urinary metabolites including 4-acetamidophenol and azoxy derivatives. | [3] |
| Rat | 100 mg/kg | Oral | Identification of 2,6-diamino-5-hydroxy-3-(phenylazo)pyridine as a urinary metabolite. | [3] |
Table 2: Methemoglobin Levels Induced by Aniline and its Derivatives in Rats
| Compound | Administration | Peak MetHb Level | Time to Peak | Reference |
| Aniline | Intravenous (20 mg/kg) | 10.9% | - | [9] |
| Phenylhydroxylamine | Incubation with RBCs (30-300 µM) | Up to 75% | Dose and time-dependent | [6] |
| p-bromo-PHA | Incubation with RBCs | Up to 78% | Dose and time-dependent | [10] |
| p-iodo-PHA | Incubation with RBCs | Up to 75% | Dose and time-dependent | [10] |
Experimental Protocols
Protocol 1: Induction of Methemoglobinemia in Rats using Phenazopyridine
This protocol describes the oral administration of phenazopyridine to rats to induce methemoglobinemia.
Materials:
-
Phenazopyridine hydrochloride (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation:
-
Calculate the required amount of phenazopyridine hydrochloride based on the desired dose and the body weight of the animals. A suggested starting dose is 100 mg/kg, which is significantly lower than the oral LD50 in rats (472 mg/kg).[7][8]
-
Prepare a homogenous suspension of phenazopyridine hydrochloride in the chosen vehicle. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 250g rat, you would administer 2.5 mL. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
-
-
Administration:
-
Weigh each rat accurately before dosing.
-
Administer the phenazopyridine suspension via oral gavage.
-
Gently restrain the rat and insert the gavage needle into the esophagus.
-
Slowly dispense the suspension.
-
Carefully remove the gavage needle.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of toxicity, such as cyanosis, lethargy, and respiratory distress.
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-administration for methemoglobin measurement. The half-life of phenazopyridine in rats is approximately 7.35 hours.[11][12]
-
Protocol 2: Measurement of Methemoglobin by Co-oximetry
Co-oximetry is the gold standard for the rapid and accurate measurement of different hemoglobin species, including methemoglobin.
Materials:
-
Co-oximeter
-
Whole blood samples collected in heparinized tubes
-
Calibration and quality control materials for the co-oximeter
Procedure:
-
Instrument Calibration: Calibrate the co-oximeter according to the manufacturer's instructions using the provided calibration materials.
-
Quality Control: Run quality control samples to ensure the instrument is performing within specified limits.
-
Sample Analysis:
-
Gently mix the heparinized whole blood sample.
-
Introduce the sample into the co-oximeter as per the instrument's operating manual.
-
The instrument will automatically measure and report the percentage of methemoglobin (%MetHb) along with other hemoglobin fractions.
-
-
Data Recording: Record the %MetHb for each sample.
Protocol 3: Measurement of Methemoglobin by the Evelyn-Malloy Method (Modified)
This spectrophotometric method is a classic and reliable technique for methemoglobin determination.
Materials:
-
Spectrophotometer
-
Whole blood samples collected in heparinized tubes
-
Phosphate buffer (pH 6.8)
-
Potassium ferricyanide solution
-
Potassium cyanide solution
-
Non-ionic detergent (e.g., Triton X-100)
-
Test tubes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Lysis/Dilution Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8) containing a non-ionic detergent.
-
Potassium Ferricyanide Solution: Prepare a solution of potassium ferricyanide in distilled water.
-
Potassium Cyanide Solution: Prepare a solution of potassium cyanide in distilled water (handle with extreme caution in a fume hood).
-
-
Sample Preparation and Measurement:
-
Blank: To a test tube, add the lysis/dilution buffer.
-
Sample (A1): Add a small volume of whole blood (e.g., 20 µL) to a known volume of lysis/dilution buffer (e.g., 5 mL) and mix well. Read the absorbance at 630 nm against the blank.
-
Sample + Cyanide (A2): To the cuvette from the previous step, add a small drop of potassium cyanide solution, mix, and wait for the color change to complete. Read the absorbance at 630 nm. The difference (A1 - A2) is proportional to the initial methemoglobin concentration.
-
Total Hemoglobin (A3): To a fresh aliquot of the diluted blood sample, add a small drop of potassium ferricyanide solution to convert all hemoglobin to methemoglobin. Mix and read the absorbance at 630 nm.
-
Total Hemoglobin + Cyanide (A4): To the cuvette from the previous step, add a small drop of potassium cyanide solution, mix, and read the absorbance at 630 nm. The difference (A3 - A4) is proportional to the total hemoglobin concentration.
-
-
Calculation:
-
% Methemoglobin = [(A1 - A2) / (A3 - A4)] x 100
-
Mandatory Visualizations
Caption: Metabolic pathway of phenazopyridine to methemoglobin-inducing compounds.
Caption: Experimental workflow for inducing and measuring methemoglobinemia.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biotransformation of nitrosobenzene, phenylhydroxylamine, and aniline in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 12. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenazopyridine as a Histological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is an azo dye primarily known for its clinical use as a urinary tract analgesic.[1][2] Upon excretion, it imparts a characteristic orange-red color to the urine, a property that has been utilized to visualize ureteral orifices during urological procedures.[3] While not a conventional histological stain, its chemical structure as a cationic azo dye suggests a potential application for staining acidic components of tissues in histological analysis.[4] These application notes provide a theoretical framework and proposed protocols for the use of Phenazopyridine as a direct stain in histology, based on the general principles of staining with basic dyes.
The staining mechanism of basic dyes relies on electrostatic attraction. In an acidic solution, basic dyes are positively charged (cationic) and bind to negatively charged (anionic) tissue components, which are termed basophilic.[1] Key basophilic components in cells and tissues include nucleic acids (DNA and RNA), due to their phosphate backbones, and acidic proteins. Therefore, Phenazopyridine is expected to primarily stain cell nuclei and other regions rich in RNA, such as the rough endoplasmic reticulum and ribosomes.
Chemical Properties of Phenazopyridine
Phenazopyridine hydrochloride is a brick-red crystalline solid. Its solubility is a critical factor in the preparation of a staining solution. It is slightly soluble in cold water and ethanol but demonstrates higher solubility in boiling water, propylene glycol, and acetic acid.[5][6] Aqueous solutions of Phenazopyridine hydrochloride are slightly acidic.[7]
Proposed Staining Mechanism
As a basic dye, Phenazopyridine is proposed to stain tissue components through electrostatic interactions. The amino groups on the pyridine ring can become protonated in an acidic solution, conferring a net positive charge to the molecule. This cationic dye molecule then binds to anionic sites within the tissue, such as the phosphate groups of nucleic acids and the carboxyl groups of acidic proteins.
Quantitative Data for Proposed Staining Protocols
As there is no established use of Phenazopyridine as a histological stain, the following table presents proposed parameters based on the known properties of the dye and general protocols for other basic azo dyes. These parameters should be optimized for specific tissue types and applications.
| Parameter | Proposed Range/Value | Rationale |
| Staining Solution Concentration | 0.1% - 1.0% (w/v) | Typical concentration range for direct staining with basic dyes. |
| Solvent | 1% Acetic Acid in 70% Ethanol | The acidic environment enhances the cationic nature of the dye and the basophilia of tissue components. Ethanol aids in dissolving the dye. Propylene glycol could be an alternative solvent. |
| Staining pH | 2.5 - 4.5 | Optimal pH range for the binding of many basic dyes to nucleic acids and acidic proteins. |
| Incubation Time | 5 - 20 minutes | A starting point for optimization; longer times may lead to overstaining. |
| Differentiation | 0.5% Acetic Acid in 70% Ethanol | A brief rinse can help remove excess, non-specifically bound stain. |
| Expected Staining Color | Orange to Red | Based on the inherent color of the Phenazopyridine dye. |
Experimental Protocols
The following are proposed protocols for the direct staining of paraffin-embedded tissue sections with Phenazopyridine.
Preparation of Staining Solution
Phenazopyridine Staining Solution (0.5% w/v)
-
Weigh 0.5 g of Phenazopyridine hydrochloride powder.
-
Dissolve in 100 mL of 1% acetic acid in 70% ethanol.
-
Gently warm and stir the solution to aid dissolution.
-
Filter the solution before use to remove any undissolved particles.
Note: Due to the limited solubility in cold alcohol, preparing a stock solution in a solvent like propylene glycol and then diluting it might be an alternative approach.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the Phenazopyridine staining solution for 5-20 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in 0.5% acetic acid in 70% ethanol to remove non-specific background staining.
-
Immediately rinse thoroughly in distilled water.
-
-
Dehydration:
-
Transfer slides through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
-
Clearing:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Controls and Counterstaining
-
Positive Control: A tissue known to have highly basophilic structures (e.g., lymph node, pancreas) should be used to validate the staining protocol.
-
Negative Control: A slide processed without the Phenazopyridine staining solution should be included to check for endogenous pigmentation.
-
Counterstaining: A counterstain is not recommended initially to purely assess the staining properties of Phenazopyridine. If desired for better visualization of other tissue components, a light green or fast green counterstain could be considered, which would stain cytoplasm and collagen.
Expected Results
Based on the proposed mechanism, Phenazopyridine is expected to stain basophilic structures in shades of orange to red. This would include:
-
Cell Nuclei: Should appear orange-red due to the high concentration of DNA.
-
Ribosome-rich Cytoplasm: Areas with abundant rough endoplasmic reticulum (e.g., in plasma cells or neurons) may show cytoplasmic staining.
-
Cartilage Matrix: The matrix may show some staining due to the presence of sulfated glycosaminoglycans.
Limitations and Considerations
-
Lack of Specificity: As a simple basic dye, Phenazopyridine is not expected to be highly specific for any single molecular target.
-
Optimization Required: The proposed protocols are theoretical and will require significant optimization for different tissue types and fixation methods.
-
Potential for Overstaining: The incubation time and dye concentration will need to be carefully controlled to avoid overstaining, which can obscure cellular details.
-
Carcinogenicity: Phenazopyridine is listed as a potential carcinogen, and appropriate safety precautions should be taken when handling the powdered form and solutions.[8]
Conclusion
While Phenazopyridine is not a conventional histological stain, its properties as a cationic azo dye suggest its potential for staining basophilic tissue components. The proposed protocols and theoretical framework provided in these application notes offer a starting point for researchers interested in exploring the novel use of this compound in histological analysis. Further experimental validation is necessary to determine its efficacy, specificity, and optimal staining conditions.
References
- 1. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 2. Histology, Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kenhub.com [kenhub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 6. What is the procedure of direct stain using a basic dye? | AAT Bioquest [aatbio.com]
- 7. stainsfile.com [stainsfile.com]
- 8. What is Histology: The Histology Guide [histology.leeds.ac.uk]
Application Notes and Protocols: Phenazopyridine in Urological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenazopyridine in urological procedure research. This document includes summaries of key quantitative data, detailed experimental protocols from cited studies, and visualizations of signaling pathways and experimental workflows to facilitate understanding and replication.
Introduction
Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1][2] It is commonly used to alleviate symptoms of pain, burning, urgency, and frequency associated with urinary tract infections (UTIs), as well as discomfort from urological procedures such as cystoscopy and catheterization.[3][4][5] Unlike antimicrobial agents, phenazopyridine does not treat the underlying cause of infection but provides symptomatic relief.[3][5] Its characteristic of changing urine color to a reddish-orange is a well-known, harmless side effect.[2]
Mechanism of Action
The precise mechanism of action of phenazopyridine is not fully elucidated, but it is understood to act directly on the urinary tract lining.[3][4] After oral administration, it is rapidly absorbed from the gastrointestinal tract and excreted in the urine.[3] In the urinary tract, it provides a localized analgesic effect.[3][4] It is hypothesized that phenazopyridine inhibits nerve fibers in the bladder that respond to mechanical stimuli and may also hinder kinases involved in cell growth, metabolism, and nociception.[4]
Figure 1: Proposed mechanism of action for phenazopyridine.
Applications in Urological Procedures
Pain Reduction During and After Cystoscopy
Phenazopyridine has been investigated for its efficacy in reducing pain and discomfort associated with cystoscopy.
Quantitative Data Summary
| Outcome Measure | Phenazopyridine Group (n=50) | Control Group (n=47) | p-value |
| Visual Analog Scale (VAS) Score (Immediately After Cystoscopy) | Lower by 27.7% | Higher | <0.001 |
| VAS Score (3 hours post-procedure) | 2x lower than control | Higher | 0.012 |
| Proportion of "Zero" VAS Scores (3 hours post-procedure) | 10% | 0% | <0.005 |
| Proportion of "Zero" VAS Scores (8 hours post-procedure) | 28% | 4% | <0.005 |
| Heart Rate (beats/min) (Post-procedure) | 75.1 | 77.9 | 0.016 |
Data from a study evaluating phenazopyridine intake prior to cystoscopy.[6][7][8]
Experimental Protocol: Pain Assessment in Cystoscopy
Objective: To evaluate the analgesic effect of phenazopyridine on patients undergoing cystoscopy.
Methodology:
-
Patient Recruitment: A total of 97 patients indicated for cystoscopy (e.g., for hematuria, lower urinary tract symptoms, or ureteral stent removal) are recruited.[8]
-
Randomization: Patients are randomized into two groups:
-
Procedure: Standard cystoscopy is performed.
-
Data Collection:
Protocol: Visual Analog Scale (VAS) for Pain Assessment
-
Tool: A 10 cm (100 mm) line with "no pain" at one end (0) and "worst imaginable pain" at the other (100).[9][10]
-
Instruction: The patient is asked to mark a point on the line that represents their current pain level.[10]
-
Scoring: The distance from the "no pain" end to the patient's mark is measured in millimeters to obtain a pain score from 0 to 100.[10]
Figure 2: Experimental workflow for cystoscopy pain reduction study.
Evaluation of Ureteral Patency During Cystoscopy
Phenazopyridine's property of coloring the urine orange is utilized to aid surgeons in visualizing ureteral urine efflux during intraoperative cystoscopy.[11][12][13]
Quantitative Data Summary
| Outcome Measure | Phenazopyridine Group (n=52) | Control Group (n=52) | p-value |
| Time to Visualize Ureteral Urine Efflux (mean ± SD) | 2 min 53 sec (± 4 min 35 sec) | 2 min 40 sec (± 2 min 38 sec) | 0.77 |
| Surgeon Frustration/Impatience Score (mean ± SD) | 1.5 ± 0.8 | 2.0 ± 1.0 | 0.007 |
| Surgeon Perception of Procedure Duration (mean ± SD) | 1.7 ± 0.9 | 2.1 ± 1.0 | 0.02 |
| Failed Voiding Trial | Fewer patients | More patients | 0.04 |
Data from a randomized controlled trial on the usefulness of phenazopyridine for confirmation of ureteral patency.[11]
Experimental Protocol: Ureteral Patency Evaluation
Objective: To assess the utility of preoperative phenazopyridine for confirming ureteral patency during intraoperative cystoscopy.
Methodology:
-
Patient Recruitment: 104 women undergoing pelvic surgery are enrolled.[11]
-
Randomization: Patients are randomized to either the treatment or control group.[11]
-
Intervention:
-
Procedure: Intraoperative cystoscopy is performed as part of the pelvic surgery.
-
Data Collection:
Protocol: Surgeon Frustration Assessment
-
Tool: A post-procedure survey for the operating surgeon.
-
Content: The survey includes questions on a Likert-type scale (e.g., 1 to 5, where 1 is "not at all" and 5 is "extremely") to rate:
-
Level of frustration in visualizing ureteral urine efflux.
-
Level of impatience during the visualization process.
-
Perception of whether the cystoscopy took too long.
-
Figure 3: Experimental workflow for ureteral patency evaluation study.
Prevention of Postoperative Urinary Retention
Phenazopyridine has been studied for its potential to reduce the incidence of short-term urinary retention following urogynecologic surgery.
Quantitative Data Summary
| Study | Phenazopyridine Group | Control Group | Outcome | p-value |
| Duenas-Garcia et al. (Retrospective)[14] | 88% passed voiding trial | 73.1% passed voiding trial | Improved voiding function | - |
| Propst et al. (Incidental finding)[6] | 19% failed voiding trial | 38% failed voiding trial | Reduced voiding trial failure | 0.04 |
| Randomized Controlled Trial[15] | 42% failed voiding trial | 34% failed voiding trial | No difference in voiding trial failure | 0.326 |
Experimental Protocol: Postoperative Voiding Trial
Objective: To determine if phenazopyridine reduces the rate of voiding trial failure after prolapse surgery.
Methodology:
-
Patient Enrollment: 152 women undergoing prolapse surgery are enrolled.[15]
-
Preoperative Intervention: All subjects receive 200 mg of phenazopyridine preoperatively for ureteral patency verification.[15]
-
Randomization: Patients are randomized into two groups for the postoperative phase.[15]
-
Postoperative Intervention:
-
Primary Outcome Assessment: A standardized retrograde voiding trial is performed.[15]
-
Secondary Outcomes: Pain scores, opioid usage, urinary tract infections, and prolonged or recurrent urinary retention are recorded.[15]
Protocol: Standardized Retrograde Voiding Trial
-
Bladder Filling: The bladder is filled with a set volume of sterile saline (e.g., 300 mL) via a transurethral catheter.[16][17]
-
Catheter Removal: The catheter is then removed.[16]
-
Voiding: The patient is asked to void within a specified timeframe (e.g., 15-30 minutes).[16][17]
-
Measurement: The voided volume is measured.[18]
-
Success Criteria: A successful voiding trial is defined as a post-void residual (PVR) volume of less than half of the voided volume, or the patient voids at least two-thirds of the total bladder volume (instilled volume).[6][17]
Figure 4: Experimental workflow for postoperative voiding trial study.
Conclusion
Phenazopyridine is a valuable agent in the context of urological procedures, primarily for its analgesic properties and its utility as a urinary tract dye. The provided data and protocols offer a framework for researchers to design and conduct further studies to explore and expand upon the applications of phenazopyridine in urology. While its role in pain management for cystoscopy is supported by evidence, its effect on postoperative urinary retention requires further investigation to clarify conflicting findings.
References
- 1. droracle.ai [droracle.ai]
- 2. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 4. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Influence of phenazopyridine on the well-being of patients during and after cystoscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med-fom-clone-pt.sites.olt.ubc.ca [med-fom-clone-pt.sites.olt.ubc.ca]
- 10. painclinics.com [painclinics.com]
- 11. Phenazopyridine for Evaluation of Ureteral Patency: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of Assessing Ureteral Patency Using Preoperative Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenazopyridine: A Preoperative Way to Identify Ureteral Orifices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Preoperative Phenazopyridine on Urinary Retention Following Midurethral Sling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Phenazopyridine on Immediate Postoperative Voiding After Prolapse Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. posters.unh.edu [posters.unh.edu]
- 17. droracle.ai [droracle.ai]
- 18. urogynecologist.com [urogynecologist.com]
Troubleshooting & Optimization
Addressing solubility issues of Phenazopyridine in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Phenazopyridine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Phenazopyridine?
Phenazopyridine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating it has low aqueous solubility and high permeability.[1] The free base form has a very poor aqueous solubility of approximately 0.02 mg/mL.[1][2] The commercially available hydrochloride salt (Phenazopyridine HCl) shows significantly improved aqueous solubility, around 8.5 mg/mL.[1][2] However, it is still only slightly soluble in cold water (about 1 part in 300) but more soluble in boiling water (about 1 part in 20).[3][4]
Q2: I'm observing precipitation of Phenazopyridine HCl in my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
While Phenazopyridine HCl is more soluble than its free base, its solubility in aqueous buffers can still be limited. At a neutral pH of 7.4, the solubility of Phenazopyridine HCl has been reported to be as low as 30.4 µg/mL.[5][6] Precipitation can occur if the concentration in your PBS exceeds this solubility limit. The presence of other ions in the buffer can also influence solubility.
Q3: How does pH affect the solubility of Phenazopyridine?
Phenazopyridine is a weak base with a pKa of approximately 5.05.[3] This means its solubility is highly pH-dependent.
-
In acidic conditions (pH < pKa): The molecule becomes protonated (ionized), which generally increases its solubility in aqueous solutions.
-
In neutral or basic conditions (pH > pKa): The molecule exists predominantly in its less soluble, non-ionized (free base) form. Therefore, you can expect higher solubility in acidic buffers compared to neutral or alkaline buffers. However, at very low pH, the solubility of the hydrochloride salt may decrease due to a common ion effect.[7]
Q4: What common organic solvents can be used to dissolve Phenazopyridine?
Phenazopyridine hydrochloride is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 1 mg/mL.[8] It is also soluble in ethylene glycol, propylene glycol, and acetic acid.[3][9] It is slightly soluble in ethanol and methanol, particularly with heating, but insoluble in acetone, benzene, chloroform, and ether.[3][4][9][10]
Q5: Can I prepare a concentrated stock solution in an organic solvent and then dilute it into my aqueous buffer?
Yes, this is a common and recommended strategy. For maximum solubility in aqueous buffers, it is advised to first dissolve Phenazopyridine HCl in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8] However, be cautious of the final concentration of the organic solvent in your experimental system, as it may affect your results. It is also important to note that aqueous solutions prepared this way may not be stable for more than one day.[8]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding Phenazopyridine HCl powder to the buffer.
| Potential Cause | Troubleshooting Step |
| Concentration Exceeds Solubility Limit | The desired concentration is higher than the compound's solubility in the specific buffer and temperature. |
| Solution 1: pH Adjustment. Lower the pH of your buffer (if experimentally permissible) to increase the solubility of the weak base. | |
| Solution 2: Use of Co-solvents. Prepare a concentrated stock solution in DMSO and add it dropwise to the buffer while vortexing. Ensure the final DMSO concentration is compatible with your assay. | |
| Solution 3: Increase Temperature. Gently warm the buffer to aid dissolution. Phenazopyridine HCl is significantly more soluble in hot water.[3][9] However, ensure the compound is stable at the higher temperature and be aware that precipitation may occur upon cooling. |
Issue: A clear solution is formed initially, but a precipitate appears over time.
| Potential Cause | Troubleshooting Step |
| Metastable Supersaturated Solution | The initial dissolution may have formed a supersaturated solution which is thermodynamically unstable.[4][7] |
| Solution 1: Prepare Fresh Solutions. Due to potential instability, it is recommended to prepare aqueous solutions of Phenazopyridine on the day of use.[8] | |
| Solution 2: Add Stabilizers. The addition of 10% glucose has been shown to stabilize aqueous solutions of Phenazopyridine HCl.[4][5][11] | |
| Temperature Fluctuation | The solution was prepared at an elevated temperature and then cooled to room or refrigerated temperatures, causing the solubility limit to be exceeded. |
| Solution: Maintain Constant Temperature. Store and use the solution at the temperature it was prepared at, if possible. Otherwise, prepare a less concentrated solution. |
Data Presentation
Table 1: Physicochemical Properties of Phenazopyridine & its HCl Salt
| Property | Phenazopyridine (Free Base) | Phenazopyridine Hydrochloride | Reference(s) |
| Molecular Formula | C₁₁H₁₁N₅ | C₁₁H₁₁N₅ · HCl | [4][12] |
| Molecular Weight | 213.24 g/mol | 249.70 g/mol | [4][12] |
| Appearance | Brownish-yellow crystals | Brick-red microcrystals | [3][5] |
| pKa | ~5.05 | ~5.05 | [3] |
| Aqueous Solubility | ~0.02 mg/mL | 0.1 - 1.0 mg/mL (in cold water) | [1][2][13] |
| ~3.3 mg/mL (1 part in 300) | [3][4] | ||
| ~50 mg/mL (in boiling water) | [3][4] | ||
| ~0.03 mg/mL (at pH 7.4) | [5][6] |
Table 2: Solubility in Various Solvents
| Solvent | Solubility of Phenazopyridine HCl | Reference(s) |
| DMSO | ~1 mg/mL | [8] |
| Dimethylformamide (DMF) | ~1 mg/mL | [8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Ethanol | Slightly soluble | [3][9] |
| Methanol | Slightly soluble (with heating) | [10][11] |
| Glycerol, Ethylene Glycol, Propylene Glycol | Soluble | [3][9] |
| Acetone, Benzene, Chloroform, Ether | Insoluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Phenazopyridine HCl Solution using a Co-solvent
This method is recommended for achieving higher concentrations in aqueous buffers where direct dissolution is problematic.
-
Weighing: Accurately weigh the required amount of Phenazopyridine HCl powder.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Dilution: While vigorously vortexing the target experimental buffer (e.g., PBS, pH 7.4), add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, it may indicate that the solubility limit has been exceeded.
-
Usage: Use the freshly prepared solution immediately for your experiment. Do not store for more than one day.[8]
Note: Always maintain the final DMSO concentration below a level that could interfere with your experimental assay (typically <0.5%). Run a vehicle control with the same final DMSO concentration.
Protocol 2: Enhancing Solubility by pH Adjustment
This method is suitable when the experimental design can tolerate a more acidic pH.
-
Buffer Selection: Choose a buffer system that is effective in the desired acidic pH range (e.g., acetate buffer for pH 4-5.5).
-
Direct Dissolution: Weigh the Phenazopyridine HCl powder and add it directly to the acidic buffer.
-
Agitation: Stir or vortex the mixture until the solid is fully dissolved. Gentle heating can be applied to expedite the process, but the solution should be cooled to the experimental temperature before use.
-
pH Confirmation: After dissolution, re-check the pH of the final solution and adjust if necessary.
-
Usage: Use the solution promptly.
Visualizations
Caption: Troubleshooting workflow for Phenazopyridine solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenazopyridine [drugfuture.com]
- 5. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Phenazopyridine hydrochloride | 136-40-3 | >98% [smolecule.com]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Phenazopyridine hydrochloride | 136-40-3 [chemicalbook.com]
- 11. Phenazopyridine hydrochloride CAS#: 136-40-3 [m.chemicalbook.com]
- 12. Phenazopyridine | C11H11N5 | CID 4756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PHENAZOPYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Minimizing Phenazopyridine-Induced Staining
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and removing phenazopyridine-induced stains from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is phenazopyridine and why does it stain so intensely?
A1: Phenazopyridine is an azo dye with analgesic properties, appearing as a brick-red crystalline solid.[1][2] Its intense color and staining potential are due to the presence of an azo group (-N=N-) in its chemical structure, which is a common feature of many dyes.[3][4] This coloration can be transferred to laboratory equipment upon contact.
Q2: What are the primary safety concerns when handling phenazopyridine?
A2: Phenazopyridine hydrochloride is considered a hazardous substance and is reasonably anticipated to be a human carcinogen.[1][5][6] It is also an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.[6][8][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powdered solid.[6][8]
Q3: What types of laboratory materials are most susceptible to staining by phenazopyridine?
A3: Porous materials and some plastics are more susceptible to staining than high-quality borosilicate glass. Scratched or etched surfaces on glassware can also trap dye molecules, leading to more persistent stains.[3] Understanding the chemical resistance of different plastics is crucial for selecting the appropriate labware and cleaning methods.
Q4: Can phenazopyridine stains interfere with experimental results?
A4: Yes. Due to its strong orange-red color, phenazopyridine can interfere with colorimetric, spectrophotometric, or fluorometric analyses.[7] Leachates from stained equipment could potentially contaminate subsequent experiments.
Troubleshooting Guide
Issue: Phenazopyridine solution has stained my glass beaker.
Solution:
-
Immediate Rinse: As soon as possible, rinse the beaker with copious amounts of warm water to remove the bulk of the phenazopyridine solution.[10]
-
Detergent Wash: Wash the beaker with a laboratory-grade detergent and warm water. Use a soft brush to gently scrub the stained area.[10][11]
-
Solvent Rinse: If staining persists, rinse the beaker with a suitable organic solvent. Based on solubility data, the following solvents can be effective:
-
Stronger Cleaning Solutions (for stubborn stains on glass): For persistent stains on glassware, soaking in a cleaning solution may be necessary. Use with caution and appropriate safety measures.
-
Final Rinse: Thoroughly rinse the glassware with deionized water to remove all traces of cleaning agents.[12]
Issue: My plastic centrifuge tubes are stained with phenazopyridine.
Solution:
-
Initial Cleaning: Follow the immediate rinse and detergent wash steps as outlined for glassware.
-
Solvent Compatibility Check: Before using organic solvents, it is critical to check their compatibility with the specific type of plastic. Refer to the table below. Solvents like acetone and strong acids should be avoided with many plastics.[7][8]
-
Recommended Solvents for Plastics:
-
Polypropylene (PP) & High-Density Polyethylene (HDPE): Generally have good resistance to alcohols, and dilute acids and bases.[7][8] A gentle rinse with ethanol may be effective.
-
Polycarbonate (PC): Has poor resistance to many organic solvents, acids, and bases.[7] Avoid aggressive cleaning agents. Mild detergents and water are the safest options.
-
-
Soaking (with caution): If necessary, soak in a dilute solution of a mild detergent. Avoid prolonged exposure to any cleaning agent.
Data Presentation
Table 1: Solubility of Phenazopyridine Hydrochloride
| Solvent | Solubility | Reference |
| Cold Water | Slightly soluble (1 part in 300) | [2] |
| Boiling Water | Soluble (1 part in 20) | [2][12] |
| Ethanol | Slightly soluble | [1] |
| Acetic Acid | Soluble | [2][12] |
| Glycerol | Soluble (1 part in 100) | [2][12] |
| Ethylene Glycol | Soluble | [12] |
| Propylene Glycol | Soluble | [12] |
| Acetone | Insoluble | [2] |
| Benzene | Insoluble | [2] |
| Chloroform | Insoluble | [2] |
| Ether | Insoluble | [2] |
| Toluene | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 1 mg/mL) | [3] |
| Dimethylformamide (DMF) | Soluble (approx. 1 mg/mL) | [3] |
Table 2: Chemical Resistance of Common Laboratory Plastics
| Plastic | Resistance to Alcohols | Resistance to Dilute Acids | Resistance to Bases | Resistance to Organic Solvents |
| Low-Density Polyethylene (LDPE) | Excellent | Excellent | Excellent | Poor to Good (can soften/swell) |
| High-Density Polyethylene (HDPE) | Good | Good | Good | Good |
| Polypropylene (PP) | Excellent | Excellent | Excellent | Good (some solvents may cause swelling) |
| Polycarbonate (PC) | Poor | Poor | Poor | Poor (soluble in many) |
| Polyvinyl Chloride (PVC) | Good | Good | Good | Poor (attacked by many) |
Experimental Protocols
Protocol 1: General Cleaning of Phenazopyridine-Stained Glassware
-
Pre-Rinse: Immediately after use, rinse the glassware under warm, running tap water for at least one minute to remove the majority of the colored solution.
-
Detergent Wash: Prepare a solution of a laboratory-grade, non-abrasive detergent in warm water. Submerge the glassware in the detergent solution and scrub all surfaces with a soft-bristled brush.
-
Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.
-
Solvent Rinse (if necessary): If a stain persists, place the glassware in a fume hood. Add a small volume of a suitable solvent (e.g., warm acetic acid or DMSO) to the glassware, ensuring the stained area is covered. Swirl the solvent for 2-3 minutes.
-
Waste Disposal: Dispose of the used solvent according to your institution's hazardous waste disposal guidelines.
-
Final Rinse: Rinse the glassware three to four times with deionized water.
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven at an appropriate temperature.
Protocol 2: Decontamination of Surfaces Stained with Phenazopyridine
-
Containment: Cordon off the affected area to prevent further spread of the stain.
-
Absorption: If there is a fresh spill, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand).
-
Initial Cleaning: Wearing appropriate PPE, gently wipe the stained area with a cloth or sponge dampened with a laboratory detergent solution.
-
Solvent Application: Apply a small amount of a suitable solvent (e.g., ethanol for minor stains on compatible surfaces) to a clean cloth and gently blot the stain. Do not rub, as this may spread the stain.
-
Rinsing: Wipe the area with a cloth dampened with clean water to remove any residual cleaning agents.
-
Drying: Allow the surface to air dry completely.
Visualizations
References
- 1. wilger.net [wilger.net]
- 2. justlabcoats.com [justlabcoats.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Resistance of Plastics [fishersci.nl]
- 5. aceglass.com [aceglass.com]
- 6. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. dwk.com [dwk.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. 10 Incredible Ways To Remove Stains From Plastic: Your Ultimate Guide [keeperscleanusa.com]
- 11. hcs-lab.com [hcs-lab.com]
- 12. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Technical Support Center: Troubleshooting Unexpected Side Effects of Phenazopyridine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Phenazopyridine.
Frequently Asked Questions (FAQs)
Q1: We observed a reddish-orange discoloration of the urine in our study animals. Is this an adverse effect?
A1: No, this is a common and expected, harmless effect of Phenazopyridine.[1][2] The drug is an azo dye that is excreted in the urine, causing a distinct color change.[1][3] This effect will resolve after discontinuation of the drug.[2] However, it is important to note that this discoloration can stain fur, bedding, and caging materials.
Q2: Our animals are showing signs of cyanosis (blue or blue-purple discoloration of the skin and mucous membranes) and respiratory distress. What could be the cause?
A2: These are signs of methemoglobinemia, a serious but rare side effect of Phenazopyridine.[4][5][6] It occurs when the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5][7][8] This has been observed in cats and dogs and can be life-threatening.[9][10] Immediate veterinary intervention is required.
Q3: We have observed lethargy, jaundice, and elevated liver enzymes in our study animals. Could this be related to Phenazopyridine administration?
A3: Yes, hepatotoxicity (liver damage) is a potential side effect of Phenazopyridine.[4][6] Studies in dogs and cats have reported evidence of hepatic injury, including increased serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9][11]
Q4: One of our dogs in the study is exhibiting muscle weakness, stiffness, and reluctance to move. What could be the issue?
A4: These symptoms could indicate rhabdomyolysis, a rare but serious condition involving the breakdown of muscle tissue. A case of presumptive rhabdomyolysis secondary to Phenazopyridine toxicity has been reported in a dog.[11][12] This was accompanied by marked increases in creatine kinase (CK).[11]
Q5: Are there any long-term risks associated with Phenazopyridine administration in animal studies?
A5: Yes, long-term administration of Phenazopyridine has been associated with carcinogenicity in rodents.[13][14][15] Dietary exposure has been shown to cause liver tumors (hepatocellular adenoma and carcinoma) in female mice and colorectal tumors (adenoma and adenocarcinoma) in rats of both sexes.[14][16][17]
Troubleshooting Guides
Guide 1: Investigating Suspected Methemoglobinemia
If animals exhibit cyanosis, respiratory distress, or "chocolate-brown" colored blood, follow these steps:
-
Immediate Action: Discontinue Phenazopyridine administration immediately.
-
Clinical Assessment: Have a veterinarian assess the animal's respiratory rate, heart rate, and mucous membrane color.
-
Blood Analysis:
-
Collect a blood sample for immediate analysis.
-
Visually inspect the blood color. A "chocolate-brown" appearance is indicative of methemoglobinemia.[8]
-
Quantify methemoglobin levels using a co-oximeter.
-
-
Treatment: If methemoglobinemia is confirmed, treatment with methylene blue may be considered under veterinary guidance.[5] However, be aware of potential contraindications in certain species. Ascorbic acid can be an alternative treatment.[7]
Guide 2: Assessing for Hepatotoxicity
If you suspect liver injury based on clinical signs (lethargy, jaundice, anorexia) or routine blood monitoring:
-
Blood Chemistry Panel: Collect a blood sample to measure liver enzymes, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology: If the study protocol allows for termination, collect liver tissue for histopathological examination to assess for cellular damage.
-
Dose-Response Evaluation: If possible, analyze if the incidence and severity of hepatotoxicity correlate with the administered dose of Phenazopyridine.
Data Presentation
Table 1: Carcinogenicity of Phenazopyridine Hydrochloride in Rodents
| Species | Sex | Dose (ppm in feed) | Duration of Administration | Tumor Site | Tumor Type | Reference |
| Fischer 344 Rats | Male & Female | 3,700 or 7,500 | 78 weeks | Colon and Rectum | Adenoma, Adenocarcinoma | [16][17] |
| B6C3F1 Mice | Female | 600 or 1,200 | 80 weeks | Liver | Hepatocellular Adenoma, Carcinoma | [16][17] |
Table 2: Reported Toxicological Effects of Phenazopyridine in Different Animal Species
| Species | Effect | Key Findings | Reference |
| Cat | Methemoglobinemia, Hemolytic Anemia, Hepatotoxicity | High doses (100 mg TID) led to severe illness and death. Lower doses (10 and 20 mg/kg/day) still increased Heinz bodies and methemoglobin. | [9] |
| Dog | Hepatotoxicity, Rhabdomyolysis | A 66 mg/kg dose resulted in marked increases in ALT, AST, and CK. | [11] |
| Goat | - | At a dose of 4 mg/kg, no adverse reactions were noted. | [18] |
| Rat & Mouse | Carcinogenicity | See Table 1. | [13][14][16][17] |
Experimental Protocols
Key Experiment: Bioassay of Phenazopyridine Hydrochloride for Possible Carcinogenicity (NCI, 1978)
-
Test Animals: Fischer 344 rats and B6C3F1 mice.
-
Administration: The test chemical was administered in the feed.
-
Dosage:
-
Rats: 3,700 or 7,500 ppm.
-
Mice: 600 or 1,200 ppm.
-
-
Duration:
-
Rats: 78 weeks, followed by a 26-27 week observation period.
-
Mice: 80 weeks, followed by a 25-27 week observation period.
-
-
Control Group: Matched controls consisted of untreated rats and mice of each sex.
-
Endpoint: Histopathological examination of tissues for the presence of tumors.[16][17]
Mandatory Visualizations
References
- 1. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. anncaserep.com [anncaserep.com]
- 6. vetmeds.org [vetmeds.org]
- 7. assets.cureus.com [assets.cureus.com]
- 8. Acquired methemoglobinemia from phenazopyridine use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenazopyridine toxicosis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenazopyridine hydrochloride toxicity: a cause of drug-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presumptive hepatotoxicity and rhabdomyolysis secondary to phenazopyridine toxicity in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Phenazopyridine Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Bioassay of phenazopyridine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenazopyridine Dosage for Non-Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Phenazopyridine in non-clinical research settings. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Phenazopyridine in a non-clinical research context?
A1: Phenazopyridine's primary mechanism of action is believed to be a localized analgesic effect on the urinary tract mucosa.[1][2] In non-clinical models, it has been demonstrated to directly inhibit mechanosensitive Aδ-fibers in the bladder, which are responsible for transmitting pain signals.[3] Additionally, recent studies suggest that Phenazopyridine acts as a kinase inhibitor, affecting signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinase (CDK), and AKT pathways, which are involved in cellular processes including nociception.[1][4][5]
Q2: What are the key metabolites of Phenazopyridine and are there species differences?
A2: The metabolism of Phenazopyridine is extensive and shows significant species differences.[6] Key metabolites include aniline, p-aminophenol, and N-acetyl-p-aminophenol (acetaminophen).[3][6] In rats, the major urinary metabolite is 4-acetylaminophenol (NAPA).[6] It is important to consider these differences when selecting an animal model, as the metabolic profile can influence both efficacy and toxicity.
Q3: How should I prepare Phenazopyridine for in vitro and in vivo studies?
A3: Phenazopyridine hydrochloride is sparingly soluble in cold water but soluble in boiling water and organic solvents like DMSO and dimethyl formamide.[7][8] For in vitro studies, a stock solution can be prepared in DMSO and then diluted in the appropriate aqueous buffer or cell culture medium.[7] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[7] For oral administration in vivo, Phenazopyridine can be dissolved in an aqueous solution for gavage.[6] It is recommended not to store aqueous solutions for more than one day.[7]
Q4: What are some starting doses for in vivo efficacy and toxicity studies in rodents?
A4: For efficacy studies in rats investigating its analgesic effect on the bladder, intravenous doses ranging from 0.1 to 3 mg/kg have been used.[3] For oral toxicity studies in rats, the LD50 has been reported to be between 403 mg/kg and 472 mg/kg.[3] Carcinogenicity studies in rats have used dietary administration of 3,700 ppm and 7,500 ppm.
Q5: Are there any known interferences of Phenazopyridine in common laboratory assays?
A5: Yes, as an azo dye, Phenazopyridine can interfere with colorimetric, spectrophotometric, or fluorometric analyses. This is a critical consideration for in vitro cytotoxicity assays that rely on color changes, such as the MTT or Neutral Red Uptake assays. It is essential to include appropriate vehicle and compound color controls to account for any potential interference.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Troubleshooting Step |
| High background absorbance in colorimetric assays (e.g., MTT, NRU) | Phenazopyridine is a colored compound and can interfere with absorbance readings. | Run parallel control wells containing Phenazopyridine in cell-free medium at all tested concentrations to determine the compound's intrinsic absorbance. Subtract these background values from the absorbance values of the cell-containing wells. |
| Inconsistent results between experiments | Poor solubility of Phenazopyridine in the culture medium, leading to precipitation and variable concentrations. | Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Visually inspect for any precipitation before adding to cells. |
| Unexpectedly high cell viability at high concentrations | The dye from Phenazopyridine may be staining dead cells, leading to a false-positive signal. | Use a secondary, non-colorimetric viability assay to confirm results, such as a trypan blue exclusion assay or a fluorescence-based assay that measures membrane integrity (e.g., propidium iodide staining). |
In Vivo Dosing and Administration
| Issue | Potential Cause | Troubleshooting Step |
| Difficulty in dissolving Phenazopyridine for oral gavage | Phenazopyridine hydrochloride has limited solubility in cold water.[8] | Prepare the dosing solution in warm water or use a suitable vehicle such as an aqueous solution containing a small percentage of a solubilizing agent like propylene glycol or glycerol, in which it is more soluble.[8] Always ensure the solution is clear and free of precipitates before administration. |
| Reddish-orange discoloration of urine and feces in treated animals | This is a known and expected effect of Phenazopyridine as it is an azo dye that is excreted in the urine. | This is not an adverse event but a characteristic of the compound. Document this observation. Be aware that this can stain caging and bedding. |
| Variable plasma concentrations in pharmacokinetic studies | Differences in gastrointestinal absorption. | Ensure consistent fasting times for animals before oral administration. Administering the compound with food can affect absorption. |
Data Presentation
In Vivo Efficacy and Toxicity Data
| Species | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat | Intravenous | 0.1 - 3 mg/kg | Dose-dependent inhibition of bladder mechanosensitive Aδ-fibers | [3] |
| Rat | Oral | 403 mg/kg | LD50 | [3] |
| Rat | Oral | 472 mg/kg | LD50 | |
| Rat | Dietary | 3,700 - 7,500 ppm | Carcinogenicity (adenocarcinomas of the colon and rectum) |
In Vitro Efficacy Data
| Model | Concentration Range | Observed Effect | Reference |
| Ex vivo mouse bladder | 100 - 300 µM | Concentration-dependent reduction in mechanosensory responses to distension | [9] |
| Pluripotent Stem Cells | 10 µM | Altered kinase activities (MAPK, CDK, AKT pathways) | [1][4] |
Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 7.35 hours | [6][10] |
| Major Route of Elimination | Biliary Excretion (40.7% of dose) | [6] |
| Major Urinary Metabolite | 4-acetylaminophenol (NAPA) | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
1. Principle: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[11][12]
2. Materials:
-
Cell line of interest (e.g., urothelial cells, hepatocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phenazopyridine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Neutral Red stock solution (e.g., 4 mg/mL in PBS)
-
Neutral Red working solution (dilute stock solution in complete medium to a final concentration of 50 µg/mL)
-
PBS (Phosphate Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[11]
-
Microplate reader (540 nm filter)
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of Phenazopyridine in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted Phenazopyridine solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of the Neutral Red working solution to each well. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
4. Troubleshooting:
-
High Background: Run controls with Phenazopyridine in cell-free wells to subtract the compound's absorbance.
-
Precipitation: Ensure complete dissolution of Phenazopyridine in the stock solution and during dilution.
Protocol 2: In Vivo Assessment of Analgesic Efficacy in a Rat Bladder Distension Model
1. Principle: This protocol is based on the methodology described by Aizawa et al. (2010) to measure the effect of Phenazopyridine on bladder afferent nerve activity in response to mechanical distension.[3]
2. Materials:
-
Female Sprague-Dawley rats
-
Urethane anesthesia
-
Surgical instruments for laminectomy and cannulation
-
Data acquisition system for recording nerve activity
-
Phenazopyridine hydrochloride
-
Saline (vehicle)
3. Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Perform a laminectomy to expose the L6 dorsal root. Cannulate the bladder for distension.
-
Nerve Fiber Identification: Isolate single nerve fibers from the L6 dorsal root that respond to bladder distension.
-
Baseline Recording: Record the afferent nerve activity in response to controlled bladder filling with saline before drug administration.
-
Drug Administration: Administer Phenazopyridine (0.1, 0.3, 1, 3 mg/kg) or vehicle intravenously.
-
Post-Treatment Recording: After drug administration, repeat the bladder filling and record the afferent nerve activity.
-
Data Analysis: Compare the nerve firing frequency before and after drug administration to determine the inhibitory effect of Phenazopyridine.
4. Troubleshooting:
-
Noisy Nerve Recordings: Ensure proper grounding of the recording equipment and maintain physiological temperature of the animal.
-
Variable Bladder Compliance: Ensure a consistent and slow bladder filling rate.
Mandatory Visualization
Caption: Putative signaling pathways affected by Phenazopyridine.
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
- 1. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Mechanism for an Old Drug: Phenazopyridine is a Kinase Inhibitor Affecting Autophagy and Cellular Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 11. re-place.be [re-place.be]
- 12. qualitybiological.com [qualitybiological.com]
Technical Support Center: Phenazopyridine Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Phenazopyridine in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Phenazopyridine solution is changing color and showing degradation peaks in HPLC analysis. What are the primary causes of Phenazopyridine degradation in solution?
A1: Phenazopyridine is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The azo bond in the Phenazopyridine molecule is particularly labile and can be cleaved under certain conditions, leading to the formation of degradation products.
Q2: How does the pH of my solution affect the stability of Phenazopyridine?
A2: The pH of the solution is a critical factor in the stability of Phenazopyridine. Studies on the photodegradation of Phenazopyridine have shown that degradation is more efficient in basic media (higher pH values)[1]. Conversely, forced degradation studies under acidic conditions with heat also show significant degradation[2]. Therefore, it is crucial to control the pH of your solution based on the specific experimental requirements and be aware of its impact on stability. The solubility of Phenazopyridine hydrochloride is also pH-dependent[3][4].
Q3: I am observing degradation even when my solutions are protected from light. What other factors could be at play?
A3: If photodegradation is ruled out, consider the following factors:
-
Temperature: Elevated temperatures can accelerate the degradation of Phenazopyridine.
-
Oxidizing Agents: The presence of oxidizing agents in your solution or exposure to atmospheric oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can influence the stability of Phenazopyridine.
Q4: What are the common degradation products of Phenazopyridine that I should look for in my analysis?
A4: Common degradation products identified in forced degradation studies include aniline and 2,3,6-triaminopyridine[5][6]. Under forced acid and heat conditions, other degradation products can also be formed. A stability-indicating HPLC method can be used to separate and identify these degradation products from the parent Phenazopyridine peak[2].
Q5: How can I improve the stability of my Phenazopyridine solutions?
A5: To mitigate Phenazopyridine degradation, consider the following strategies:
-
pH Control: Maintain the pH of the solution in a range that minimizes degradation, if compatible with your experimental design.
-
Temperature Control: Store solutions at controlled, cool temperatures and avoid exposure to high temperatures.
-
Light Protection: Protect solutions from light by using amber vials or by working in a dark environment.
-
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Co-crystals or Salts: For formulation development, consider using Phenazopyridine in the form of co-crystals or salts, which have been shown to exhibit enhanced stability, particularly with respect to hygroscopicity[7][8][9]. A cocrystal of phenazopyridine with phthalimide and various salts have demonstrated lower hygroscopicity compared to phenazopyridine hydrochloride[7][8][9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid color change of Phenazopyridine solution | Photodegradation | Store solutions in amber vials or protect from light. Prepare solutions fresh before use. |
| pH instability | Buffer the solution to a pH where Phenazopyridine is more stable. | |
| Appearance of multiple degradation peaks in HPLC | Forced degradation (heat, acid, base, oxidation) | Review solution preparation and storage conditions. Avoid exposure to harsh conditions. Utilize a validated stability-indicating HPLC method for accurate quantification[10][11]. |
| Precipitation in aqueous solutions | Poor solubility | The solubility of phenazopyridine hydrochloride is pH-dependent[3][4]. Adjusting the pH may improve solubility. For formulation purposes, consider the use of co-crystals or salts with enhanced solubility[7][8][9]. |
| Inconsistent results between experiments | Solution instability | Prepare fresh solutions for each experiment. Validate the stability of the stock and working solutions over the intended period of use. |
Quantitative Data
Table 1: Hygroscopicity of Phenazopyridine and its Cocrystal/Salts
| Compound | Weight Gain at 85% RH | Weight Gain at 98% RH |
| Phenazopyridine Monohydrate | Less Hygroscopic | Less Hygroscopic |
| Phenazopyridine-Phthalimide Cocrystal | Less Hygroscopic | ~5% after 28 days[12] |
| Phenazopyridine-Benzoic Acid Salt | Less Hygroscopic | Less Hygroscopic |
| Phenazopyridine-4-hydroxyphenylacetic Acid Salt | Less Hygroscopic | Less Hygroscopic |
| Phenazopyridine-Saccharin Salt | Less Hygroscopic | Less Hygroscopic |
| Phenazopyridine Hydrochloride | Highly Hygroscopic | ~27% after 28 days[12] |
Data summarized from a study on Phenazopyridine cocrystals and salts, indicating their improved stability against moisture compared to the hydrochloride salt[7][8][9].
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Phenazopyridine
This protocol outlines a general procedure for a stability-indicating HPLC method to separate Phenazopyridine from its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation. A mobile phase of acetonitrile and acetate buffer (pH 4) in a 1:1 v/v ratio has been reported[2].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of Phenazopyridine, with monitoring at multiple wavelengths if necessary to detect all degradation products.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of Phenazopyridine in a suitable solvent (e.g., methanol or mobile phase).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, heat, oxidation, light).
-
Neutralize the stressed samples if necessary and dilute to a suitable concentration with the mobile phase before injection.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent Phenazopyridine peak.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating[11].
Protocol 2: Forced Degradation Study - Hydrolysis
1. Acid Hydrolysis:
-
Dissolve a known concentration of Phenazopyridine in a suitable acidic solution (e.g., 0.1 N HCl).
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve a known concentration of Phenazopyridine in a suitable basic solution (e.g., 0.1 N NaOH).
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 N HCl), and dilute with the mobile phase for HPLC analysis.
3. Neutral Hydrolysis:
-
Dissolve a known concentration of Phenazopyridine in water.
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
Visualizations
Caption: Major degradation pathways of Phenazopyridine in solution.
Caption: Workflow for conducting forced degradation studies of Phenazopyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. US8288365B2 - Phenazopyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability - American Chemical Society - Figshare [acs.figshare.com]
- 9. Collection - Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability - Crystal Growth & Design - Figshare [acs.figshare.com]
- 10. jchr.org [jchr.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Resolving inconsistencies in Phenazopyridine experimental results
Technical Support Center: Phenazopyridine Experimental Studies
This guide is intended for researchers, scientists, and drug development professionals working with Phenazopyridine. It provides troubleshooting advice, answers to frequently asked questions, and standardized protocols to help address common inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is there significant color interference in my colorimetric or spectrophotometric assays?
A1: Phenazopyridine is an azo dye.[1][2] This property means it imparts a strong reddish-orange color to solutions, including urine and experimental buffers.[2][3] This inherent color can interfere with any assay that relies on color change or spectrophotometric analysis, potentially leading to false or masked results.[3][4]
-
Troubleshooting:
-
Run proper controls: Always include a "Phenazopyridine only" control (without reagents) to measure its intrinsic absorbance at the target wavelength.
-
Wavelength selection: If possible, select an assay wavelength where Phenazopyridine has minimal absorbance.
-
Alternative assays: Consider non-colorimetric endpoints, such as HPLC-based quantification, fluorometric assays (with caution, as interference is still possible), or mass spectrometry.[3]
-
Sample preparation: For urinalysis, collect samples before drug administration when possible.[5]
-
Q2: The mechanism of action for Phenazopyridine seems unclear. How does this affect experimental design?
A2: The precise mechanism of action is not fully understood, which can lead to inconsistencies in efficacy studies.[1][6][7] It is believed to exert a topical analgesic effect on the urinary tract mucosa.[1][2][3][6] Some evidence suggests it inhibits nerve fibers and kinases involved in nociception.[1] A study in rats showed it directly inhibits mechanosensitive Aδ-fibers in the bladder, but not C-fibers.[8][9]
-
Experimental Consideration: Since the primary action is considered a local anesthetic effect within the urinary tract, systemic models of analgesia may not yield relevant results. Experiments should be designed to measure local effects, such as bladder afferent nerve activity or models of localized bladder pain.[8][10]
Q3: Why are my in vivo results inconsistent across different animal models?
A3: The metabolism and pharmacokinetics of Phenazopyridine vary significantly between species.[6][11] For instance, the extent of azo bond cleavage is low in humans but high in mice and guinea pigs.[11] The rat is considered the closest model to humans, but significant differences remain.[11] Furthermore, the active metabolite responsible for analgesia is debated, with some studies pointing to a specific metabolite (KSHN002004) over acetaminophen (APAP).[12]
-
Troubleshooting:
-
Model Selection: Carefully justify the choice of animal model based on metabolic profile similarity to humans, if that is the intended translation.
-
Metabolite Analysis: When possible, measure the plasma and urine concentrations of Phenazopyridine and its key metabolites (e.g., aniline, p-aminophenol, acetaminophen) to correlate with observed effects.[1][13]
-
Dose and Formulation: Ensure consistent dosing and formulation, as absorption can be rapid and variable.[1]
-
Q4: I am observing unexpected toxicity (e.g., methemoglobinemia, hemolysis) in my experiments. What is the cause?
A4: These toxic effects are typically linked to Phenazopyridine's metabolites, particularly aniline.[1][13] Overdosage or impaired renal function can lead to the accumulation of the drug and its metabolites, increasing the risk of adverse events like methemoglobinemia and hemolytic anemia.[1] Individuals or animal strains with glucose-6-phosphate dehydrogenase (G6PD) deficiency are more susceptible to hemolysis.[1][13]
-
Troubleshooting:
-
Monitor Renal Function: In longer-term studies, monitor indicators of renal function, as impairment can lead to drug accumulation.
-
Assess Hematotoxicity: If unexpected cell death or toxicity is observed, consider assays for methemoglobin levels and hemolysis.
-
Check G6PD Status: When using specific cell lines or animal strains, be aware of their G6PD status.
-
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profiles
Researchers often face variability in key PK parameters like half-life, Cmax, and bioavailability. Studies have reported inconsistent findings for the half-life of Phenazopyridine.[1]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Species Differences | Metabolism varies significantly across species (human, rat, mouse, goat).[6][11][14] Be aware that no single animal model perfectly mimics human metabolism.[11] |
| Renal Function | Impaired renal function drastically alters excretion and can lead to drug accumulation. Screen animals for baseline renal health or use models with consistent renal function. |
| Assay Method | The method used to quantify Phenazopyridine and its metabolites (e.g., HPLC, LC-MS/MS) can affect sensitivity and specificity.[15] Validate your analytical method thoroughly, including checks for metabolite interference. |
| Administration | The drug is typically administered orally after meals in clinical settings to reduce GI upset.[7] Standardize administration protocols (e.g., fed vs. fasted state) as this can affect absorption. |
Summary of Reported Pharmacokinetic Inconsistencies
| Parameter | Reported Value / Observation | Species | Citation |
| Half-life (t½) | Average of 9.4 hours | Not Specified | [1] |
| 7.35 hours | Rat | [6] | |
| 0.55 hours (Harmonic Mean) | Goat | [14] | |
| % Excreted Unchanged in Urine | ~41% to 65% | Not Specified | [1] |
| ~65% | Human | [6] | |
| ~40% | Human | [13] | |
| As much as 66% | Not Specified | ||
| Metabolites | Aniline, tri-aminopyridine, acetaminophen are noted.[1] | Animal Studies | [1] |
| 50% excreted as aniline and its metabolites (p-aminophenol, N-acetyl-p-aminophenol). | Human | [13] | |
| 5-hydroxy PAP is the major metabolite. | Human | [11] |
Issue 2: Variable Efficacy in Analgesia Models
The analgesic effect of Phenazopyridine can be difficult to reproduce consistently.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Wrong Model Type | The drug acts as a local topical analgesic in the urinary tract.[6][7][13] Systemic pain models (e.g., tail-flick) may not be appropriate. Use models of bladder-specific pain, such as cyclophosphamide (CYP)-induced cystitis.[12] |
| Active Metabolite | The parent drug may not be the primary analgesic agent. Recent studies suggest a specific metabolite, not acetaminophen, is responsible for the analgesic effect in bladder pain models.[12] Consider synthesizing and testing individual metabolites. |
| Drug Concentration at Site of Action | Efficacy depends on sufficient concentration of the active compound in the urine and penetration into the bladder mucosa.[10] In a goat study, urine concentrations were surprisingly low.[14][16] Measure urine concentrations to confirm drug delivery. |
| Nerve Fiber Specificity | Phenazopyridine inhibits mechanosensitive Aδ-fibers but not C-fibers.[8][9] Ensure your experimental endpoint is sensitive to changes in Aδ-fiber activity. |
Visualized Workflows and Pathways
Metabolic Pathway of Phenazopyridine
The metabolism of Phenazopyridine is a key source of its biological activity and toxicity. It can undergo hydroxylation or reductive cleavage of the azo bond, leading to several metabolites.
Caption: Metabolic conversion of Phenazopyridine.
Troubleshooting Flowchart for Inconsistent In Vitro Results
This flowchart provides a logical path to diagnose issues in cell-based or biochemical assays.
Caption: Diagnostic workflow for in vitro assay issues.
Experimental Protocols
Protocol 1: Assessment of Phenazopyridine Interference in a Standard MTT Assay
This protocol is designed to determine the extent to which Phenazopyridine interferes with a common colorimetric cell viability assay.
Objective: To quantify the intrinsic absorbance of Phenazopyridine at the MTT assay wavelength and establish appropriate controls.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., urothelial cells)
-
Complete cell culture medium
-
Phenazopyridine hydrochloride
-
Vehicle (e.g., DMSO or sterile water)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of reading absorbance at ~570 nm
Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for the following conditions (in triplicate):
-
Medium Blank: Culture medium only.
-
Phenazopyridine Interference: Medium + varying concentrations of Phenazopyridine (e.g., 0, 10, 50, 100, 200 µM).
-
Cell Viability: Wells seeded with cells.
-
-
Cell Seeding (for viability portion): Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
To the "Phenazopyridine Interference" wells (cell-free), add the designated concentrations of Phenazopyridine.
-
To the "Cell Viability" wells, treat the cells with the same concentrations of Phenazopyridine. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition:
-
Add 10 µL of MTT reagent to all wells.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm.
Data Analysis:
-
Calculate Interference: For the cell-free "Phenazopyridine Interference" wells, subtract the absorbance of the "Medium Blank" from each Phenazopyridine concentration. This value represents the drug's direct absorbance.
-
Correct Viability Data: For the "Cell Viability" wells, subtract the corresponding interference value (from step 1) from the raw absorbance reading of each treated well.
-
Normalize Results: Express the corrected cell viability as a percentage of the vehicle-treated control. This corrected data will more accurately reflect the true cytotoxic effect of the drug, if any.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 3. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 7. phenazopyridine (Pyridium) Uses, Side Effects & Dosage [medicinenet.com]
- 8. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auajournals.org [auajournals.org]
- 13. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 16. Pharmacokinetics of Orally Administered Phenazopyridine in Goats With Obstructive Urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Phenazopyridine-Induced Contact Lens Discoloration in Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent and manage the discoloration of soft contact lenses caused by the systemic administration of Phenazopyridine in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What is Phenazopyridine and why does it discolor contact lenses?
A1: Phenazopyridine is an azo dye used as a urinary tract analgesic. When administered orally, it is metabolized and excreted in the urine, but also in other bodily fluids, including tears. As an azo dye, Phenazopyridine has a distinct orange-brown color. When excreted in tears, the dye can be absorbed by soft contact lenses, leading to a permanent orange-brown stain.
Q2: Is the discoloration of contact lenses by Phenazopyridine a safety concern for the trial participant?
A2: While the discoloration itself is generally considered a cosmetic adverse event and not a direct safety risk to the eye, it can be distressing for the participant and may affect their willingness to comply with the trial protocol. The FDA encourages the reporting of significant adverse events, which can include events that cause significant disfigurement. In a clinical trial setting, any such event should be documented and reported according to the protocol and regulatory requirements.
Q3: What is the primary recommendation for clinical trial participants who wear contact lenses and are prescribed Phenazopyridine?
A3: The most straightforward and recommended approach is for participants to discontinue wearing soft contact lenses for the duration of Phenazopyridine treatment. Participants should be advised to use alternative vision correction, such as eyeglasses. This should be clearly communicated during the informed consent process and at the time of drug administration.
Q4: Are some types of soft contact lenses more susceptible to discoloration than others?
Q5: If a participant must wear contact lenses for specific clinical reasons, what measures can be taken to minimize discoloration?
A5: While complete prevention is unlikely, the following strategies may help mitigate the extent of discoloration:
-
Use of Daily Disposable Lenses: If contact lens wear is unavoidable, using daily disposable lenses is the best option. This approach ensures that a fresh, unstained lens is used each day, preventing the cumulative buildup of the dye.
-
Reduced Wearing Time: Limiting the duration of contact lens wear each day can reduce the total exposure of the lens to Phenazopyridine in the tears.
-
Consideration of Lens Material: While specific data for Phenazopyridine is lacking, selecting a lens material with a lower water content might theoretically reduce the absorption of the water-soluble dye. However, this needs to be balanced with the participant's comfort and ocular health requirements.
Q6: Are there any protective coatings that can prevent Phenazopyridine discoloration?
A6: Research into various contact lens coatings to reduce protein deposition and improve wettability is ongoing. However, there is currently no commercially available contact lens coating that has been specifically tested and proven to prevent discoloration from systemic medications like Phenazopyridine.
Troubleshooting Guide
Issue: A clinical trial participant reports discoloration of their soft contact lenses after starting treatment with Phenazopyridine.
dot
Caption: Troubleshooting workflow for reported contact lens discoloration.
Experimental Protocols
While specific, validated protocols for Phenazopyridine-induced contact lens discoloration are not widely published, the following general methodologies can be adapted by researchers to investigate this issue in a controlled laboratory setting.
Protocol 1: In Vitro Model for Simulating Contact Lens Discoloration
This protocol describes a basic in vitro setup to simulate the exposure of contact lenses to Phenazopyridine in an artificial tear solution.
Objective: To create a reproducible in vitro model to assess the degree and kinetics of contact lens discoloration by Phenazopyridine.
Materials:
-
Sterile soft contact lenses of various materials (e.g., etafilcon A, senofilcon A)
-
Artificial tear solution (e.g., based on ISO 18369-3 standard)
-
Phenazopyridine hydrochloride powder
-
Sterile vials or a multi-well plate
-
Spectrophotometer with a suitable holder for contact lenses
-
Calibrated laboratory balance and pH meter
-
Incubator set to 35°C (to simulate ocular surface temperature)
Methodology:
-
Preparation of Phenazopyridine-Spiked Artificial Tears:
-
Based on available pharmacokinetic data (though not specific to tears), prepare a stock solution of Phenazopyridine in the artificial tear solution. A starting concentration could be in the range of 1-10 µg/mL. The exact concentration should be determined based on preliminary studies or any available literature on drug concentration in tears.
-
Adjust the pH of the solution to match that of human tears (approximately 7.4).
-
Prepare a control solution of artificial tears without Phenazopyridine.
-
-
Contact Lens Incubation:
-
Place individual sterile contact lenses into the wells of a multi-well plate or sterile vials.
-
Add a standardized volume of the Phenazopyridine-spiked artificial tear solution to each well/vial, ensuring the lens is fully submerged. Use a volume that is physiologically relevant, if possible, or a volume sufficient for spectrophotometric analysis of the solution.
-
For control lenses, add the same volume of the un-spiked artificial tear solution.
-
Incubate the plate/vials at 35°C.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), remove a set of lenses from the solutions.
-
Gently blot the lenses to remove excess surface liquid.
-
Analyze the discoloration of the lenses using spectrophotometry (see Protocol 2).
-
At each time point, an aliquot of the incubation solution can also be taken to measure the decrease in Phenazopyridine concentration, which corresponds to its uptake by the lens.
-
dot
Caption: Workflow for the in vitro contact lens discoloration model.
Protocol 2: Spectrophotometric Quantification of Contact Lens Discoloration
This protocol outlines a method for quantifying the color change in contact lenses using a spectrophotometer.
Objective: To obtain quantitative data on the extent of discoloration of contact lenses after exposure to Phenazopyridine.
Materials:
-
Discolored and control contact lenses from Protocol 1
-
Spectrophotometer (UV-Vis) with a contact lens holder
-
Lint-free wipes
-
Deionized water
Methodology:
-
Instrument Setup:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Set the wavelength range to scan the visible spectrum (e.g., 400-700 nm).
-
-
Sample Preparation:
-
Gently rinse the contact lens with deionized water to remove any non-adsorbed dye from the surface and blot dry carefully.
-
Mount the contact lens in the spectrophotometer's holder. Ensure the lens is flat and free of wrinkles or folds.
-
-
Data Acquisition:
-
Measure the transmittance or absorbance spectrum of a control (un-stained) contact lens to establish a baseline.
-
Measure the transmittance or absorbance spectrum of the discolored contact lens.
-
Record the spectra.
-
-
Data Analysis:
-
Calculate the difference in absorbance or transmittance between the discolored and control lenses at the wavelength of maximum absorbance for Phenazopyridine (around 422 nm and 508 nm for its azo derivative).
-
Alternatively, use the CIE Lab* color space to quantify the color difference (ΔE*). This provides a more comprehensive measure of the perceived color change.
-
Data Presentation: The quantitative data on discoloration can be summarized in a table for easy comparison across different contact lens materials and exposure times.
| Contact Lens Material | Water Content (%) | Exposure Time (hours) | Δ Absorbance (at λmax) | ΔE* (CIE Lab*) |
| Etafilcon A | 58 | 4 | Value | Value |
| Etafilcon A | 58 | 12 | Value | Value |
| Senofilcon A | 38 | 4 | Value | Value |
| Senofilcon A | 38 | 12 | Value | Value |
Protocol 3: Quantification of Phenazopyridine in Artificial Tears
This protocol is a generalized approach for adapting an existing UPLC-MS/MS method for the quantification of Phenazopyridine in artificial tear samples from the in vitro model. This would require significant method development and validation.
Objective: To determine the concentration of Phenazopyridine in artificial tear samples to assess its uptake by contact lenses.
Materials:
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Analytical column (e.g., BEH C18)
-
Mobile phase components (e.g., ammonium acetate buffer and acetonitrile)
-
Phenazopyridine analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Artificial tear samples from Protocol 1
Methodology:
-
Sample Preparation:
-
If necessary, perform a sample clean-up step (e.g., protein precipitation or solid-phase extraction) to remove interfering substances from the artificial tear matrix.
-
Spike the samples with the internal standard.
-
-
UPLC-MS/MS Analysis:
-
Develop a chromatographic method to separate Phenazopyridine from other components in the sample. This will involve optimizing the mobile phase gradient, flow rate, and column temperature.
-
Develop a mass spectrometry method for the detection and quantification of Phenazopyridine and the internal standard. This includes optimizing the ion source parameters and selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
-
-
Method Validation:
-
Validate the analytical method according to relevant guidelines (e.g., FDA guidance on bioanalytical method validation) for linearity, accuracy, precision, selectivity, and stability.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the artificial tear samples from the in vitro discoloration study.
-
Calculate the concentration of Phenazopyridine in each sample based on the calibration curve.
-
The amount of Phenazopyridine absorbed by the contact lens can be calculated by subtracting the amount remaining in the solution from the initial amount.
-
Clinical Trial Considerations
dot
Caption: Key considerations for managing contact lens wearers in clinical trials involving Phenazopyridine.
When designing a clinical trial that includes Phenazopyridine, it is crucial to proactively address the issue of contact lens discoloration in the protocol.
-
Participant Screening and Exclusion Criteria: The screening process should include specific questions about the participant's use of contact lenses. While complete exclusion of contact lens wearers may not be necessary or practical, the protocol should clearly define the management strategy for these individuals.
-
Informed Consent: The informed consent form must explicitly state the risk of permanent discoloration of soft contact lenses. Participants should be fully aware of this potential adverse event before enrolling in the study.
-
Protocol Amendments: If the issue of contact lens discoloration arises unexpectedly during a trial, a protocol amendment may be necessary to provide clear instructions to investigators and participants on how to manage the situation.
-
Adverse Event Reporting: The clinical trial protocol should specify that contact lens discoloration is an adverse event to be recorded and reported. The FDA provides guidance on reporting adverse events for medical devices and cosmetics, which can be adapted for this context.
By implementing these proactive measures and utilizing the provided troubleshooting and experimental frameworks, researchers can effectively manage and mitigate the impact of Phenazopyridine-induced contact lens discoloration in their clinical trials.
Managing gastrointestinal side effects of Phenazopyridine in study subjects
Technical Support Center: Phenazopyridine Study Protocols
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the gastrointestinal (GI) side effects of Phenazopyridine in clinical and preclinical study subjects. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with Phenazopyridine administration in study subjects?
A1: The most frequently reported GI side effects are generally mild and transient.[1] Common side effects include upset stomach, nausea, vomiting, and diarrhea.[1][2][3][4] Stomach cramps or pain have also been reported.[4][5]
Q2: What is the underlying mechanism of Phenazopyridine that leads to these GI side effects?
A2: The exact mechanism of action for Phenazopyridine's analgesic effect is not fully understood, though it is believed to exert a topical anesthetic effect on the urinary tract mucosa.[6][7] It is rapidly absorbed in the gastrointestinal tract.[6][8] The GI side effects, such as nausea and stomach upset, are thought to be related to direct irritation of the GI mucosa upon oral administration and absorption.[1][6][7]
Q3: Can administration protocols be modified to proactively minimize the incidence of GI side effects?
A3: Yes. The most effective prophylactic measure is to administer Phenazopyridine with or immediately after meals.[1][3][6][9] This can help buffer the medication and reduce direct irritation of the stomach lining.[1][3] Ensuring the subject is well-hydrated is also recommended.[10]
Q4: Are there any severe or less common GI-related adverse events to be aware of?
A4: While most GI side effects are mild, severe nausea and vomiting can occur, which may indicate a more serious issue like a kidney infection or an overdose.[1][10] Hepatic toxicity has been reported, usually associated with overdose.[5] Therefore, any persistent or severe GI symptoms should be investigated immediately.
Troubleshooting Guides
This section provides structured guidance for addressing specific GI-related issues that may arise during a study.
Guide 1: Subject Reports Nausea or Upset Stomach
-
Issue: A study subject reports feelings of nausea, indigestion, or general stomach upset following the administration of Phenazopyridine.
-
Initial Assessment:
-
Confirm the timing of the dose relative to the subject's last meal.
-
Assess the severity of the nausea (e.g., using a 1-10 scale).
-
Inquire about any accompanying symptoms such as vomiting or dizziness.
-
-
Mitigation Strategy:
-
Immediate Action: If the dose was taken on an empty stomach, provide a small, bland snack (e.g., crackers, toast) and water.
-
Future Dosing: Ensure all subsequent doses are administered with a full meal.[3][6][9]
-
Dietary Adjustment: Advise subjects to avoid high-fat, greasy, or spicy foods around the time of dosing, as these can exacerbate nausea.[11][12][13]
-
Monitoring: Continue to monitor the subject for symptom resolution or worsening. If symptoms are severe or persistent, consider dose reduction or discontinuation as per the study protocol.
-
Guide 2: Subject Reports Diarrhea
-
Issue: A study subject develops diarrhea after starting treatment with Phenazopyridine.
-
Initial Assessment:
-
Determine the frequency and consistency of bowel movements.
-
Assess for signs of dehydration (e.g., dizziness, dry mouth, decreased urination).
-
Rule out other potential causes (e.g., concurrent medications, diet, illness).
-
-
Mitigation Strategy:
-
Hydration: Instruct the subject to increase fluid intake, focusing on water and electrolyte-containing beverages.[11][13]
-
Dietary Adjustment: Recommend a diet of bland, easy-to-digest foods (e.g., bananas, rice, applesauce, toast).[13] Advise the subject to avoid high-fat foods, caffeine, and excessive sugar.[11]
-
Monitoring: Closely monitor for resolution and signs of dehydration. If diarrhea is severe, persistent, or accompanied by other concerning symptoms (e.g., fever, severe abdominal pain), a full clinical evaluation is warranted.
-
Data Presentation
Table 1: Summary of Reported Gastrointestinal Side Effects of Phenazopyridine
| Side Effect | Reported Frequency | Management Recommendation | Source(s) |
| Upset Stomach / Indigestion | Common | Administer with food. | [9][10][14] |
| Nausea | Common | Administer with food; stay hydrated; eat smaller, more frequent meals. | [1][2][3] |
| Vomiting | Common | Administer with food; monitor for severity and dehydration. | [1][2] |
| Diarrhea | Common | Ensure adequate hydration; dietary modification (bland foods). | [1][2][4] |
| Stomach Cramps/Pain | Less Common | Administer with food; monitor for severity. | [3][4][5] |
| Hepatic Toxicity | Rare (typically with overdose) | Adhere strictly to dosing protocol; monitor liver function tests if indicated. | [5] |
Experimental Protocols
Protocol 1: Prophylactic Administration and Monitoring of GI Tolerance
-
Subject Screening: Exclude subjects with a history of significant gastrointestinal disorders, renal disease, or known sensitivity to azo dyes.[10][15]
-
Baseline Assessment: Prior to the first dose, record a baseline assessment of the subject's normal GI habits and any pre-existing symptoms.
-
Administration:
-
Post-Dose Monitoring:
-
For the first 4-6 hours post-administration, actively monitor the subject for any signs of GI distress.
-
Provide the subject with a diary to record any instance of nausea, vomiting, diarrhea, or stomach upset for the duration of the treatment period.
-
The diary should include a severity rating for each symptom (e.g., 1=mild, 2=moderate, 3=severe).
-
-
Data Review: Review subject diaries at each study visit to assess tolerance and implement mitigation strategies as needed.
Protocol 2: Management of Acute Dyspepsia in a Clinical Setting
This protocol is adapted from general clinical guidelines for managing dyspepsia and should be tailored to the specific study.
-
Symptom Confirmation: If a subject reports persistent dyspepsia (upper abdominal pain or discomfort), confirm that the symptoms are not indicative of a more serious condition (e.g., GERD, ulcer) through clinical assessment.
-
Initial Management (Non-pharmacological):
-
Pharmacological Intervention (Consideration):
-
If symptoms persist and are impacting study compliance, and after ruling out other causes, a trial of a proton pump inhibitor (PPI) may be considered, as is standard for functional dyspepsia.[17][18][19]
-
Important: Any concomitant medication must be approved by the study's principal investigator and ethics board to avoid confounding results.
-
-
Follow-up: Re-evaluate the subject's symptoms within 2-4 weeks. If there is no improvement, further investigation or withdrawal from the study may be necessary.[18]
Mandatory Visualizations
Diagram 1: Workflow for Managing GI Adverse Events
Caption: Decision workflow for managing GI adverse events in study subjects.
Diagram 2: Logical Relationship of Dosing and GI Mitigation
References
- 1. 7 Phenazopyridine Side Effects to Watch for and When to Stop Taking It - GoodRx [goodrx.com]
- 2. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 3. Phenazopyridine (Pyridium): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 4. Phenazopyridine Side Effects: What You Need to Know - Los Angeles Hub [wdch10.laphil.com]
- 5. Phenazopyridine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is Phenazopyridine Hydrochloride used for? [synapse.patsnap.com]
- 7. What is the mechanism of Phenazopyridine Hydrochloride? [synapse.patsnap.com]
- 8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. drugs.com [drugs.com]
- 11. accomplish.health [accomplish.health]
- 12. tandfonline.com [tandfonline.com]
- 13. agewellatl.net [agewellatl.net]
- 14. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. pritikin.com [pritikin.com]
- 17. cag-acg.org [cag-acg.org]
- 18. Guidelines for the management of dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Improving the stability of Phenazopyridine for long-term experiments
Technical Support Center: Phenazopyridine Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for maintaining the stability of Phenazopyridine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Phenazopyridine degradation in experimental solutions?
A1: Phenazopyridine, an azo dye, is susceptible to degradation from several factors. The most significant are:
-
Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, including cyclodehydrogenation and reductive photodegradation.[1][2] This is a major cause of instability.
-
pH: The stability of Phenazopyridine is pH-dependent. Forced degradation studies show it is susceptible to acid and base hydrolysis, with greater degradation observed in acidic conditions combined with heat.[3][4] Conversely, some photocatalytic degradation studies show higher efficiency in basic media (pH > 7).[5]
-
Oxidizing Agents: As an azo compound, Phenazopyridine is reactive with strong oxidizing agents, which can lead to the formation of degradation products like 2,3,6-triaminopyridine (TAP).[6][7]
-
Heat: Elevated temperatures can accelerate degradation, especially in combination with other stress factors like acidic pH.[3][6]
Q2: How stable is Phenazopyridine in aqueous solutions at room temperature?
A2: The stability in solution depends on the concentration. A 2% (20 mg/mL) aqueous solution of Phenazopyridine hydrochloride may begin to precipitate after approximately two days at 25°C.[8] A 1% (10 mg/mL) solution is more stable, lasting for months before precipitation may occur.[8] For long-term experiments, using lower concentrations and controlling storage conditions is critical.
Q3: What are the recommended storage conditions for Phenazopyridine stock solutions?
A3: To maximize stability, stock solutions should be:
-
Protected from light: Store in amber glass vials or wrap containers in aluminum foil.[9]
-
Stored at controlled temperatures: Refrigeration (2-8°C) is recommended to slow down potential degradation reactions.
-
Kept in a tightly closed container: This prevents solvent evaporation and contamination.[6]
-
Buffered if necessary: Depending on the experimental needs, using a buffer to maintain a stable pH can prevent hydrolysis.
Q4: My Phenazopyridine solution is changing color or showing a precipitate. What should I do?
A4: A color change or precipitate indicates degradation or solubility issues.
-
Confirm Degradation: Use an analytical technique like HPLC to check for the presence of degradation peaks and to quantify the remaining parent compound.[3]
-
Review Storage Conditions: Ensure the solution has been consistently protected from light and stored at the correct temperature.
-
Check for Contamination: Rule out contamination from strong acids, bases, or oxidizing agents.
-
Prepare Fresh Solution: If degradation is confirmed, it is best to discard the old solution and prepare a fresh one using high-purity solvent and proper technique.
Q5: What are the known degradation products of Phenazopyridine?
A5: Under various stress conditions, Phenazopyridine can degrade into several products. Key identified degradants include:
-
Photodegradation: Pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, and pyridine-2,3,6-triamine.[1][2]
-
Acid/Heat Degradation: Phenol and 2,6-diaminopyridine (DAP).[3]
-
Oxidative Degradation: 2,3,6-triaminopyridine (TAP).[7]
-
Metabolism: In vivo, metabolites include aniline, p-aminophenol, and N-acetyl-p-aminophenol.[8]
Troubleshooting Guides
This section provides structured guidance for addressing common stability issues.
Issue 1: Rapid Loss of Compound Potency in Solution
If you observe a faster-than-expected loss of Phenazopyridine in your experimental setup, follow this troubleshooting workflow.
Data on Phenazopyridine Stability
The following table summarizes stability data under different stress conditions. This data is compiled from forced degradation studies and is intended to show susceptibility rather than precise timelines for all experimental conditions.
| Stress Condition | Details | Observation | Reference |
| Photolytic | Exposure to UV light | Significant degradation into multiple products. | [1][2] |
| Acid Hydrolysis | 0.1 M HCl, heated | Degradation observed, yielding products like phenol and 2,6-diaminopyridine. | [3][4] |
| Base Hydrolysis | 0.1 M NaOH | Susceptible to degradation, though some studies suggest greater stability than in acid. | [3] |
| Oxidative | Hydrogen Peroxide | Degradation into oxidative products such as 2,3,6-triaminopyridine. | [7] |
| Thermal | Heat applied with acid | Accelerated degradation compared to acid alone. | [3][4] |
| Aqueous Solution | 2% (w/v) at 25°C | Precipitation can occur after ~2 days. | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a typical workflow to assess the inherent stability of Phenazopyridine under stress conditions.
Methodology:
-
Stock Solution Preparation: Accurately weigh Phenazopyridine HCl and dissolve in a suitable solvent (e.g., methanol or a buffer) to a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at a set temperature (e.g., 60°C).
-
Oxidative: Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3%). Keep at room temperature, protected from light.
-
Thermal: Incubate a sample of the stock solution in the dark at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a sample in a quartz cuvette or vial to a calibrated UV light source. Run a parallel sample wrapped in foil as a dark control.
-
-
Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, such as a reversed-phase C18 column with a mobile phase of acetonitrile and an acetate buffer (pH 4), with UV detection.[3][4]
-
Data Evaluation: Calculate the percentage of Phenazopyridine remaining at each time point and identify the retention times and peak areas of any new degradation products.
Visualizing the Degradation Pathway
The primary degradation pathway under reductive or strong hydrolytic conditions involves the cleavage of the azo bond (-N=N-).
References
- 1. Photochemistry of phenazopyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrumrx.com [spectrumrx.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenazopyridine Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analgesic Effects of Phenazopyridine Metabolites: A Guide for Researchers
For Immediate Release
This publication provides a comparative analysis of the analgesic properties of Phenazopyridine and its primary metabolites. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available experimental data to guide further investigation into the pharmacological activity of these compounds.
Introduction
Phenazopyridine is a urinary analgesic widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other urinary tract irritations.[1][2] While the parent drug is known to exert a local topical analgesic effect on the urinary tract mucosa, its metabolism in the liver gives rise to several metabolites, including aniline, p-aminophenol, and tri-aminopyridine.[1] The contribution of these metabolites to the overall analgesic effect of Phenazopyridine is not well-established. This guide summarizes the available experimental data on the analgesic properties of these metabolites and provides detailed experimental protocols for key assays used in their evaluation.
Metabolism of Phenazopyridine
Phenazopyridine is metabolized in the liver, with a significant portion being excreted unchanged in the urine. The primary metabolites identified are:
-
Aniline: A known industrial chemical and a metabolite that has been investigated for its own biological activities.
-
p-Aminophenol: A key intermediate in the synthesis of many pharmaceutical compounds, including acetaminophen.
-
Tri-aminopyridine: A metabolite whose toxicological profile, particularly nephrotoxicity, has been a subject of study.
-
N-acetyl-p-aminophenol (Acetaminophen): A well-known analgesic and antipyretic, though its formation from Phenazopyridine is considered to be of negligible clinical relevance in terms of analgesic effect.[1]
The metabolic pathway of Phenazopyridine is illustrated below.
Quantitative Comparison of Analgesic Effects
The following table summarizes the available quantitative data on the analgesic effects of Phenazopyridine metabolites from preclinical studies. It is important to note that data for tri-aminopyridine's analgesic activity is not available in the current literature; its primary characterization is in the context of toxicity.
| Compound | Test Model | Species | Endpoint | Result (ED50 mg/kg) | Reference |
| Aniline | Acetic Acid-Induced Writhing | Mouse | Reduction in writhing | 35.5 | [3] |
| p-Aminophenol | Acetic Acid-Induced Writhing | Mouse | Reduction in writhing | 35.5 | [3] |
| Tri-aminopyridine | Not Available | - | - | No Data Available | - |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 indicates a more potent drug.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic effects of the compounds discussed.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
-
Objective: To assess the ability of a compound to reduce visceral pain.
-
Animals: Typically, male Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound (e.g., aniline, p-aminophenol) or vehicle (for the control group) is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[4][5][6][7]
-
The number of writhes is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated using the formula: ( (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ) * 100.
-
-
Workflow Diagram:
Hot Plate Test
This method is used to evaluate centrally acting analgesics.
-
Objective: To measure the response latency to a thermal stimulus.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking a paw, jumping) is recorded as the reaction time.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered, and the reaction time is measured at different time points (e.g., 30, 60, 90 minutes) after administration.
-
An increase in reaction time compared to the control group indicates an analgesic effect.
-
-
Workflow Diagram:
References
- 1. Prostaglandins and the mode of action of antipyretic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. saspublishers.com [saspublishers.com]
- 7. A test for analgesics as an indicator of locomotor activity in writhing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenazopyridine and Other Urinary Analgesics for Researchers and Drug Development Professionals
An in-depth guide to the mechanisms, efficacy, and safety profiles of key urinary analgesics, supported by available clinical data and experimental methodologies.
This guide provides a detailed comparative analysis of phenazopyridine, a widely used urinary analgesic, against other therapeutic options for the symptomatic relief of lower urinary tract discomfort. The following sections present a comprehensive overview of the mechanisms of action, clinical efficacy, and safety profiles of phenazopyridine, flavoxate, pentosan polysulfate sodium, methenamine, and non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and future research in this therapeutic area.
Overview of Urinary Analgesics
Pain and discomfort associated with urinary tract infections (UTIs) and other irritative voiding conditions are common clinical complaints. While antibiotic therapy is essential for treating the underlying infection, symptomatic relief is a crucial component of patient management. Urinary analgesics and related medications aim to alleviate symptoms such as pain, burning, urgency, and frequency. This guide focuses on a comparative analysis of the most prominent agents in this class.
Mechanism of Action
The therapeutic effects of urinary analgesics are achieved through diverse biological pathways. Understanding these mechanisms is fundamental for drug development and targeted therapy.
Phenazopyridine
Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1] While its precise mechanism is not fully elucidated, it is believed to act as a local anesthetic, providing rapid relief from symptoms.[1][2]
Flavoxate
Flavoxate hydrochloride is a urinary antispasmodic with a multifaceted mechanism of action. It acts as a direct smooth muscle relaxant, exhibits moderate calcium channel antagonism, and possesses phosphodiesterase inhibitory activity.[3] Additionally, it has local anesthetic properties.[3]
Pentosan Polysulfate Sodium
Pentosan polysulfate sodium is used for the relief of bladder pain associated with interstitial cystitis. Its mechanism is thought to involve the restoration of the protective glycosaminoglycan (GAG) layer of the bladder urothelium, which is often deficient in patients with this condition.[4] It also possesses anti-inflammatory properties.[4]
Methenamine
Methenamine is a urinary antiseptic that acts as a prodrug.[5] In the acidic environment of the urine (pH 5.5 or lower), it is hydrolyzed to formaldehyde, which has broad-spectrum bactericidal activity by denaturing bacterial proteins and nucleic acids.[5][6] The hippurate salt of methenamine also helps to maintain urinary acidity.[6]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen, provide analgesia by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] In the context of UTIs, they can reduce the inflammatory response in the bladder mucosa.
Diagram of Signaling Pathways
Caption: Mechanisms of action for various urinary analgesics.
Comparative Efficacy
The clinical effectiveness of these agents varies, and direct comparative data is limited for some combinations.
Phenazopyridine vs. Placebo
In a multicenter, randomized, double-blind, placebo-controlled study involving 60 women with acute uncomplicated cystitis, a single 200 mg dose of phenazopyridine resulted in a significant improvement in symptoms at 6 hours compared to placebo.[8][9] The average reduction in general discomfort was 53.4% in the phenazopyridine group versus 28.8% in the placebo group.[8][9] Pain during urination decreased by 57.4% with phenazopyridine compared to 35.9% with placebo.[8][9]
Phenazopyridine vs. Flavoxate
A series of nine clinical trials involving 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis compared flavoxate and phenazopyridine.[10] In patients with conditions other than prostatitis, satisfactory responses were reported in 80% of those on flavoxate compared to 56% on phenazopyridine.[10] For patients with prostatitis, 66% treated with flavoxate had a satisfactory response, compared to 31% with phenazopyridine.[10]
Other Comparisons
-
Methenamine: Clinical trials have primarily focused on its prophylactic use in preventing recurrent UTIs rather than for acute analgesia.[3][4][5][11][12]
-
Pentosan Polysulfate Sodium: Studies have shown mixed results for its efficacy in interstitial cystitis compared to placebo. One randomized, double-blind, placebo-controlled study did not find a statistically significant difference in the primary endpoint of a 30% or greater reduction in the Interstitial Cystitis Symptom Index (ICSI) total score.[13][14]
-
NSAIDs (Ibuprofen): A randomized, controlled, double-blind non-inferiority trial comparing ibuprofen to the antibiotic pivmecillinam for uncomplicated UTIs found that ibuprofen was inferior for symptomatic resolution by day 4 (38.7% felt cured vs. 73.6%).[15] However, more than half of the women in the ibuprofen group recovered without antibiotics.[15] Another study comparing ibuprofen to fosfomycin found that two-thirds of women given ibuprofen recovered without needing antibiotics, though they had a higher symptom burden.[16]
Data Presentation
The following tables summarize the key quantitative data from the cited studies.
Table 1: Efficacy of Phenazopyridine vs. Placebo in Acute Uncomplicated Cystitis
| Outcome Measure | Phenazopyridine (200 mg single dose) | Placebo |
| Reduction in General Discomfort (at 6 hours) | 53.4% | 28.8% |
| Reduction in Pain During Urination (at 6 hours) | 57.4% | 35.9% |
| Reduction in Urination Frequency (at 6 hours) | 39.6% | 27.6% |
| Patients Reporting "Significant Improvement" (at 6 hours) | 43.3% | Not reported |
| Data from Petrov et al. (2020)[8][9] |
Table 2: Comparative Efficacy of Flavoxate vs. Phenazopyridine
| Patient Group | Satisfactory Response with Flavoxate | Satisfactory Response with Phenazopyridine |
| Prostatitis | 66% | 31% |
| Other Lower Urinary Tract Symptoms | 80% | 56% |
| Data from a series of nine clinical trials as reported in Urology (1975)[10] |
Table 3: Adverse Event Profile
| Drug | Common Adverse Events |
| Phenazopyridine | Headache, dizziness, nausea, vomiting, diarrhea, rash, pruritus, orange-red discoloration of urine.[17] |
| Flavoxate | Nausea, vomiting, dry mouth, headache, drowsiness. |
| Pentosan Polysulfate Sodium | Alopecia, diarrhea, nausea, headache, rash. |
| Methenamine | Nausea, upset stomach, dysuria, rash.[3][4][5][11][12] |
| Ibuprofen | Dyspepsia, gastrointestinal upset. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of clinical findings. The following summarizes the methodologies of key cited studies.
Phenazopyridine vs. Placebo for Acute Uncomplicated Cystitis (Petrov et al., 2020)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.[8][9]
-
Participants: 60 women with acute uncomplicated cystitis were randomized into two groups of 30.[8][9] Inclusion criteria included the presence of at least one main UTI symptom (dysuria and frequency).[18]
-
Intervention: The treatment group received a single oral dose of 200 mg phenazopyridine (two 100 mg tablets). The control group received a matching placebo.[8][9]
-
Outcome Measures: The primary endpoint was symptom resolution at 6 hours, assessed using a Visual Analog Scale (VAS) for general discomfort, pain during urination, and urinary frequency.[8][9]
-
Statistical Analysis: The differences in VAS scores between the groups were analyzed for statistical significance (p<0.05).[8][9]
Experimental Workflow Diagram
Caption: A simplified workflow of the phenazopyridine vs. placebo clinical trial.
Flavoxate vs. Phenazopyridine (Compilation of 9 trials)
-
Study Design: Nine separate randomized clinical trials.[10]
-
Participants: 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis.[10]
-
Intervention: Patients were randomly assigned to receive either flavoxate or phenazopyridine.
-
Outcome Measures: The primary outcome was the overall response to therapy after five days. Symptom severity was also evaluated at two and five days.[10]
-
Adverse Events: Adverse effects were recorded, but the difference between the two medications was not statistically significant.[10]
Ibuprofen vs. Pivmecillinam for Uncomplicated UTI (Vik et al., 2018)
-
Study Design: A randomized, controlled, double-blind, non-inferiority trial.[15]
-
Participants: 383 non-pregnant women aged 18-60 years with symptoms of uncomplicated UTI.[15]
-
Intervention: Patients were randomized to receive either 600 mg of ibuprofen three times a day or 200 mg of pivmecillinam three times a day for three days.[6][15]
-
Outcome Measures: The primary outcome was the proportion of patients who felt cured by day 4, as recorded in a patient diary. Secondary outcomes included the need for secondary antibiotic treatment and the incidence of pyelonephritis.[15]
-
Statistical Analysis: The risk difference with a 90% confidence interval was calculated to assess non-inferiority.[15]
Logical Relationships and Clinical Considerations
The choice of a urinary analgesic depends on the underlying condition, the desired speed of onset, and the patient's comorbidities.
Logical Relationship Diagram
Caption: A simplified decision tree for selecting a urinary analgesic based on the underlying condition.
Conclusion
Phenazopyridine remains a cornerstone for the rapid, short-term relief of symptoms associated with lower urinary tract irritation. Its efficacy in providing prompt analgesia is well-documented. However, for conditions involving bladder spasms or chronic mucosal dysfunction, other agents such as flavoxate and pentosan polysulfate sodium may offer more targeted therapeutic benefits. Methenamine is a valuable option for the prevention of recurrent UTIs, while NSAIDs can provide adjunctive pain relief but are not recommended as monotherapy for bacterial infections.
Further head-to-head clinical trials with detailed and standardized experimental protocols are warranted to provide a more definitive comparative assessment of these agents. Future research should focus on elucidating the precise molecular mechanisms of these drugs to enable the development of more targeted and effective therapies for urinary tract disorders.
References
- 1. Safety and efficacy of the use of intravesical and oral pentosan polysulfate sodium for interstitial cystitis: a randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled double-blind trail of flavoxate in painful conditions of the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methenamine hippurate to prevent recurrent urinary tract infections in older women: protocol for a randomised, placebo-controlled trial (ImpresU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Ibuprofen versus mecillinam for uncomplicated cystitis - a randomized controlled trial study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency and safety of phenazopyridine for treatment of uncomplicated urinary tract infection: results of multi-center, randomized, placebo-controlled, clinical study - Petrov - Urologiia [journals.eco-vector.com]
- 10. Urinary tract disorders. Clinical comparison of flavoxate and phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Methenamine Hippurate for Preventing Urinary Tract Infections · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Pentosan polysulfate sodium for treatment of interstitial cystitis/bladder pain syndrome: insights from a randomized, double-blind, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ibuprofen versus pivmecillinam for uncomplicated urinary tract infection in women—A double-blind, randomized non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 17. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 18. Symptomatic treatment (ibuprofen) or antibiotics (ciprofloxacin) for uncomplicated urinary tract infection?--results of a randomized controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Phenazopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic pathways of Phenazopyridine across various species. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical development of therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for relevant studies, and visualizes the metabolic pathways and experimental workflows.
Cross-Species Comparison of Phenazopyridine Metabolism
Phenazopyridine undergoes extensive and varied metabolism across different species, with significant quantitative and qualitative differences in the metabolic routes. The primary pathways involve azo bond cleavage and hydroxylation of the phenyl and pyridyl rings.[1]
Quantitative Data on Urinary Metabolites
The following table summarizes the urinary excretion of Phenazopyridine and its major metabolites as a percentage of the administered dose in humans, rats, mice, and guinea pigs. This data highlights the marked species-dependent variations in metabolic processing.
| Metabolite | Human (%) | Rat (%) | Mouse (%) | Guinea Pig (%) |
| Unchanged Phenazopyridine | ~41-65 | < 1 | - | - |
| 5-Hydroxy-Phenazopyridine | 48.3 | - | - | - |
| N-Acetyl-p-aminophenol (APAP) | 18 | Major | - | - |
| p-Aminophenol | 24 | - | - | - |
| Aniline | 6.9 | - | - | - |
| 4'-Hydroxy-Phenazopyridine | - | Minor | - | - |
| 5,4'-Dihydroxy-Phenazopyridine | - | Minor | - | - |
| 2'-Hydroxy-Phenazopyridine | - | Minor | - | - |
| Azo Bond Cleavage | Low | Moderate | High | High |
Data sourced from references[1][2][3]. Note: "-" indicates that the data is not available or the metabolite is not a major product in that species.
Metabolic Pathways of Phenazopyridine
The metabolic fate of Phenazopyridine is primarily determined by two competing pathways: hydroxylation and azo bond reduction. In humans, hydroxylation is the predominant route, with the azo bond remaining largely intact.[1] Conversely, in species like mice and guinea pigs, azo bond cleavage is a major metabolic pathway.[1] The rat appears to be an intermediate, with both pathways playing a significant role.[1][2]
Experimental Protocols
The following sections detail generalized methodologies for key experiments in the study of Phenazopyridine metabolism, based on commonly employed techniques in published research.
In Vivo Metabolism Study in Rodents
This protocol outlines a typical in vivo study to identify and quantify Phenazopyridine and its metabolites in urine and feces.
-
Animal Model: Male Wistar rats (or other relevant rodent species) are housed in individual metabolism cages to allow for separate collection of urine and feces.
-
Dosing: A solution of Phenazopyridine (e.g., in corn oil) is administered orally via gavage at a specified dose (e.g., 100 mg/kg). For radiolabeled studies, ¹⁴C-Phenazopyridine can be used to facilitate metabolite tracking.[2]
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.
-
Sample Preparation (Urine):
-
Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is then used to concentrate and purify the analytes.
-
-
Sample Preparation (Feces):
-
Fecal samples are homogenized and extracted with an appropriate organic solvent (e.g., methanol).
-
The extract is then centrifuged, and the supernatant is collected and further purified if necessary.
-
-
Analytical Method:
-
HPLC Analysis: Samples are analyzed by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[4][5] A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile).[5][6]
-
Mass Spectrometry (MS) Analysis: For metabolite identification, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This allows for the determination of the mass-to-charge ratio (m/z) of the parent drug and its metabolites, aiding in structural elucidation.[7]
-
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of Phenazopyridine using liver microsomes.
-
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse).
-
Phenazopyridine stock solution (e.g., in DMSO).
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, phosphate buffer, and Phenazopyridine solution.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding the quenching solution.
-
-
Sample Processing:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analytical Method:
-
The samples are analyzed by LC-MS/MS to determine the disappearance of the parent drug over time (for metabolic stability) and to identify the formation of metabolites.
-
Conclusion
The metabolism of Phenazopyridine exhibits significant interspecies variability, a critical consideration for drug development and toxicological studies. While humans primarily metabolize the drug through hydroxylation, rodents, particularly mice and guinea pigs, favor azo bond cleavage.[1] The rat presents a more complex metabolic profile with both pathways being active.[1][2] These differences underscore the importance of selecting appropriate animal models for preclinical studies to ensure the relevance of the findings to human clinical outcomes. The provided experimental protocols offer a foundation for conducting further research to elucidate the intricate metabolic pathways of Phenazopyridine and other xenobiotics.
References
- 1. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition of phenazopyridine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Safety Profile of Long-Term Phenazopyridine Use: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the long-term safety profile of Phenazopyridine with alternative treatments for symptomatic relief of urinary tract discomfort. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to inform future research and development.
Executive Summary
Phenazopyridine is a commonly used urinary tract analgesic. However, its use is primarily recommended for short-term (two days) symptomatic relief alongside antibacterial therapy for urinary tract infections (UTIs)[1][2]. Concerns regarding its long-term safety, including the risk of methemoglobinemia, hemolytic anemia, nephrotoxicity, and hepatotoxicity, have limited its extended use[1][3]. This guide presents available data on the long-term safety of Phenazopyridine and compares it with two alternatives: Methenamine Hippurate and Sodium Salicylate.
Comparative Safety Data
The following table summarizes the reported adverse events from studies evaluating the long-term use of Phenazopyridine and its alternatives.
| Drug | Study Population | Duration of Use | Key Adverse Events | Incidence Rate | Citation(s) |
| Phenazopyridine | Patients with radiation cystitis | >14 days (most 30-60 days) | Total Adverse Drug Reactions | 14.4% (13/90 patients) | [4][5][6] |
| Emergency Department Visits | No significant difference from comparator group | [4][5] | |||
| Hospitalizations | No significant difference from comparator group | [4][5] | |||
| New Hepatocellular or Colorectal Cancer | No significant difference from comparator group | [4][5] | |||
| Methenamine Hippurate | Women with recurrent UTIs | 12 months | Any Adverse Event | 28% (35/127 patients) | [7][8][9] |
| Serious Adverse Events | 0% | [7] | |||
| Gastrointestinal Issues (Nausea, Abdominal Pain) | Most commonly reported | [10] | |||
| Headache | Commonly reported | [10] | |||
| Sodium Salicylate | General long-term use (data not specific to urinary symptoms) | Long-term | Gastrointestinal Bleeding | Dose-dependent, higher than other salicylates | [11] |
| Iron Deficiency Anemia (from occult bleeding) | Possible with long-term therapy | [11] | |||
| Renal Impairment | Caution advised in patients with pre-existing conditions | [11] | |||
| Tinnitus and Hearing Loss | Can occur with large doses or long-term therapy | [11] |
Signaling Pathways and Mechanisms of Toxicity
Phenazopyridine-Induced Oxidative Stress and Hematotoxicity
Phenazopyridine's hematological toxicity, namely methemoglobinemia and hemolytic anemia, is primarily attributed to its metabolic activation into reactive metabolites. The primary pathway involves the generation of aniline and 2,3,6-triaminopyridine. These metabolites can undergo autoxidation, producing reactive oxygen species (ROS) that overwhelm the antioxidant capacity of red blood cells.
References
- 1. droracle.ai [droracle.ai]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Methaemoglobin reduction test: A new, simple, in vitro test for identifying primaquine-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety analysis of long-term phenazopyridine use for radiation cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety analysis of long-term phenazopyridine use for radiation cystitis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Evidence review for the effectiveness of methenamine hippurate in the prevention of recurrent urinary tract infections (UTIs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
A Comparative Analysis of the Carcinogenic Potential of Phenazopyridine and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of the urinary analgesic Phenazopyridine with other notable azo dyes. The assessment is based on a review of their metabolic pathways and supporting data from animal carcinogenicity studies.
Contrasting Mechanisms of Carcinogenic Action
The carcinogenic risk associated with azo dyes is predominantly linked to their metabolic breakdown products. However, Phenazopyridine presents a different metabolic profile compared to many other dyes in its class.
-
Typical Azo Dyes: The primary mechanism of carcinogenicity for many azo dyes involves the reductive cleavage of the azo bond (-N=N-). This reaction, primarily carried out by azoreductase enzymes from the gut microbiota and in the liver, breaks the dye down into its constituent aromatic amines.[1][2] Certain aromatic amines, such as benzidine, are potent carcinogens.[1][3] These amines are then metabolically activated, often through N-hydroxylation, into reactive electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4]
-
Phenazopyridine: In contrast, the metabolism of Phenazopyridine does not primarily involve the cleavage of its azo bond. It is rapidly excreted by the kidneys, with approximately 65% of an oral dose appearing unchanged in the urine. The major metabolic pathway is hydroxylation.[5] While metabolites include aniline and tri-aminopyridine, the classic azo reduction pathway to carcinogenic aromatic amines is not its principal activation route.[6] Its carcinogenicity, observed in animal studies, is therefore thought to arise from a different, less clearly defined mechanism, possibly related to its specific metabolites or other direct actions.
Comparative Carcinogenicity Data from Animal Studies
Long-term animal bioassays are the primary method for assessing the carcinogenic potential of chemical compounds. The data below summarizes findings from studies conducted by the National Toxicology Program (NTP) and other bodies.
| Compound | Species/Strain | Route | Dose(s) | Duration | Target Organ(s) | Tumor Types | Reference(s) |
| Phenazopyridine HCl | Fischer 344 Rats | Feed | 3,700 or 7,500 ppm | 78 weeks | Colon/Rectum | Adenomas, Adenocarcinomas | [7][8] |
| B6C3F1 Mice (Female) | Feed | 600 or 1,200 ppm | 80 weeks | Liver | Hepatocellular Adenomas, Carcinomas | [7][8] | |
| Direct Black 38 (Benzidine-based dye) | F344/N Rats | Feed | 1,000, 3,000, or 7,000 ppm (in 13-wk study) | 13 weeks | Liver | Hepatocellular Carcinomas | [3] |
| Sudan I | Rats (Male & Female) | Oral | 15, 30, or 60 mg/kg bw/day | 103 weeks | Liver | Neoplastic Nodules | [1] |
| Mice (Female) | Oral | 15, 30, or 60 mg/kg bw/day | 103 weeks | Hematopoietic System | Leukaemia, Lymphomas | [1] | |
| Mice | Subcutaneous | (Dose not specified) | (Duration not specified) | Liver | Liver Tumors | [9] | |
| p-Dimethylaminoazobenzene (Methyl Yellow) | Rats | (Not specified) | (Not specified) | (Not specified) | Liver | Hepatic Tumors | [10][11] |
Experimental Protocols: Carcinogenicity Bioassay
The methodologies for assessing the carcinogenicity of these compounds generally follow standardized protocols, such as those established by the National Toxicology Program (NTP).
Protocol for Phenazopyridine Hydrochloride Bioassay (NCI-CG-TR-99) [7][8]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, chosen for their well-characterized background tumor rates and susceptibility to chemical carcinogens.
-
Group Allocation: Groups of 35 rats and 35 mice of each sex were assigned to high-dose, low-dose, and untreated matched control groups (15 animals each).
-
Administration of Test Chemical: Phenazopyridine hydrochloride was administered in the feed.
-
Rats: Dosed at 3,700 ppm or 7,500 ppm for 78 weeks.
-
Mice: Dosed at 600 ppm or 1,200 ppm for 80 weeks.
-
-
Observation Period: Following the administration period, animals were observed for an additional 25-27 weeks.
-
Data Collection:
-
Mean body weights and animal survival were monitored throughout the study.
-
At the end of the study (104-107 weeks), all surviving animals were euthanized.
-
-
Pathology: A complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved, and examined microscopically by a pathologist for evidence of neoplastic (tumors) and non-neoplastic lesions.
-
Statistical Analysis: The incidence of tumors in the dosed groups was compared statistically with the incidence in the control groups to determine if there was a significant increase associated with chemical administration.
This general protocol is representative of long-term rodent bioassays used to evaluate the carcinogenic potential of chemical substances, including other azo dyes.
Visualizing Comparative Mechanisms and Workflows
The following diagrams illustrate the key differences in metabolic activation and the standard process for carcinogenicity testing.
Caption: Comparative metabolic pathways of typical azo dyes vs. Phenazopyridine.
Caption: Standard experimental workflow for a 2-year rodent carcinogenicity bioassay.
Caption: Logical relationship diagram comparing carcinogenic risk profiles.
Conclusion
Phenazopyridine is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[9][12] However, its carcinogenic mechanism appears to differ from the classical pathway associated with many other azo dyes. While dyes like Direct Black 38 and Sudan I are carcinogenic primarily through their metabolic conversion to harmful aromatic amines, Phenazopyridine's toxicity is not predominantly linked to the cleavage of its azo bond. This distinction is critical for researchers in toxicology and drug development when evaluating the risk profiles of azo compounds. The data from standardized animal bioassays remains the cornerstone for identifying carcinogenic potential, but a deeper understanding of metabolic pathways is essential for comparative risk assessment.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. epa.gov [epa.gov]
- 3. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sudan I (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 10. THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl yellow - Wikipedia [en.wikipedia.org]
- 12. publications.iarc.who.int [publications.iarc.who.int]
Assessing Phenazopyridine's Efficacy in Non-UTI Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazopyridine is a well-established urinary tract analgesic, valued for its rapid, localized relief of pain and discomfort associated with urinary tract infections (UTIs).[1][2] Its mechanism of action has long been attributed to a topical analgesic effect on the urinary tract mucosa. However, emerging preclinical evidence suggests its potential utility in non-UTI-related visceral pain, prompting a deeper investigation into its broader analgesic properties and underlying molecular mechanisms. This guide provides a comparative analysis of Phenazopyridine's efficacy in non-UTI pain models, juxtaposing its performance with other relevant analgesics and elucidating the signaling pathways involved.
Comparative Efficacy in Preclinical Pain Models
The primary non-UTI pain model explored in the context of Phenazopyridine is the chemically-induced cystitis model, which mimics the visceral pain and bladder hypersensitivity characteristic of conditions like interstitial cystitis/bladder pain syndrome (IC/BPS).
Cyclophosphamide-Induced Cystitis Model
This model utilizes the chemotherapeutic agent cyclophosphamide (CYP) to induce bladder inflammation and visceral pain in rodents. Pain responses are typically quantified using the Von Frey filament test, which measures the mechanical withdrawal threshold of the abdomen.
While direct head-to-head studies are limited, a comparison of findings from separate studies using the CYP-induced cystitis model in rats provides insights into the relative efficacy of Phenazopyridine's active metabolite, other analgesics like ibuprofen, and the anticonvulsant gabapentin.
Table 1: Comparison of Analgesic Efficacy in the Rat Cyclophosphamide-Induced Cystitis Model
| Compound | Dosage | Administration Route | Key Findings | Study |
| Phenazopyridine Metabolite (KSHN002004) | 20 mg/kg | Oral | Significant reduction in pain score in both acute and chronic models. Also showed a significant reduction in bladder inflammation and vascular permeability. | PALEPU et al., 2023 |
| Ibuprofen | 300 mg/kg | Oral | Significantly reduced nociceptive scores and reversed increased bladder wall thickness and macroscopic damage.[3][4] | Auger et al., 2013 |
| Gabapentin | 100 mg/kg | Oral | Significantly reduced chronic visceral pain.[5] | Guerineau et al., 2020 |
Note: Data is compiled from separate studies and not from a direct comparative trial.
Bladder Hypersensitivity Model
A study by Aizawa & Wyndaele (2010) directly compared the effects of intravenously administered Phenazopyridine, lidocaine, and acetaminophen on the activity of bladder afferent nerves in rats, a model for bladder hypersensitivity.
Table 2: Comparative Effects on Bladder Afferent Nerve Activity in Rats
| Compound | Dosage | Effect on Aδ-fiber Activity | Effect on C-fiber Activity | Study |
| Phenazopyridine | 0.1-3 mg/kg | Dose-dependent decrease | No significant effect | Aizawa & Wyndaele, 2010 |
| Lidocaine | 0.3-3 mg/kg | Inhibition | Inhibition | Aizawa & Wyndaele, 2010 |
| Acetaminophen | 1-10 mg/kg | Decrease (not dose-dependent) | No significant effect | Aizawa & Wyndaele, 2010 |
Experimental Protocols
Cyclophosphamide-Induced Cystitis in Rats
-
Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce acute cystitis. For chronic models, repeated lower doses (e.g., 75 mg/kg i.p. every 3rd day for 10 days) are used.[3][6]
-
Pain Assessment (Von Frey Test): Rats are placed in individual chambers with a mesh floor. Calibrated Von Frey filaments of increasing force are applied to the suprapubic region. A positive response is noted as a sharp withdrawal of the abdomen, jumping, or immediate licking of the area. The mechanical withdrawal threshold is determined as the filament force that elicits a 50% response rate.
-
Outcome Measures: In addition to pain behavior, bladder weight, edema, and histological changes are often assessed to quantify the extent of inflammation.
Measurement of Bladder Afferent Nerve Activity in Rats
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is inserted into the bladder. The L6 dorsal root is exposed to isolate single nerve fibers originating from the bladder.
-
Nerve Fiber Identification: Nerve fibers are classified as Aδ- or C-fibers based on their conduction velocity.
-
Data Recording: The bladder is filled at a constant rate, and the firing activity of the identified afferent fibers is recorded before and after intravenous administration of the test compounds.
-
Outcome Measures: Changes in the frequency of nerve fiber firing in response to bladder distension are quantified.
Signaling Pathways and Mechanism of Action
Inhibition of Mechanosensitive Aδ-Fibers
Phenazopyridine's analgesic effect in the bladder appears to be mediated, at least in part, by the selective inhibition of mechanosensitive Aδ-fibers.[7] These myelinated afferent nerves are responsible for transmitting information about bladder filling and noxious stimuli to the central nervous system.[6][8] By dampening the signaling of these fibers, Phenazopyridine can reduce the sensation of pain and urgency arising from bladder irritation.
Modulation of TRPM8 Channels
Recent studies have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target for Phenazopyridine.[9][10] TRPM8 is a non-selective cation channel expressed on sensory neurons, including those innervating the bladder, and is activated by cold temperatures and cooling agents.[9][10][11] In pathological conditions such as bladder inflammation, TRPM8 expression can be upregulated, contributing to visceral hypersensitivity.[7][12] Phenazopyridine has been shown to inhibit TRPM8, which likely contributes to its analgesic effect in visceral pain states.
Conclusion
References
- 1. Analgesic and antidysuric effects of phenazopyridine in the treatment of acute uncomplicated cystitis: results of a 3-year study | Экспериментальная и клиническая урология [ecuro.ru]
- 2. researchgate.net [researchgate.net]
- 3. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 6. Bladder Afferent Signaling: Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM8 has a key role in experimental colitis-induced visceral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bladder sensory physiology: neuroactive compounds and receptors, sensory transducers, and target-derived growth factors as targets to improve function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Function of the Cold Receptor (TRPM8) Associated with Voiding Dysfunction in Bladder Outlet Obstruction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
A Comparative Guide to Analytical Methods for Phenazopyridine Quantification
This guide provides a detailed comparison of various validated analytical methods for the quantification of Phenazopyridine, a widely used urinary tract analgesic. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most appropriate analytical technique for their specific needs. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and several UV-Vis Spectrophotometric methods, supported by experimental data.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for Phenazopyridine quantification, offering a clear comparison of their key validation parameters.
Table 1: Chromatographic Methods (HPLC and UPLC)
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 5–45 µg/mL[1][2] | Not explicitly stated, but linearity was validated. |
| Limit of Detection (LOD) | 0.773 µg/mL[1][2] | Not explicitly stated, but sensitivity was established.[3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated, but sensitivity was established.[3] |
| Retention Time | Not explicitly stated | Approximately 4.64 minutes[3] |
| Accuracy (% Recovery) | Not explicitly stated | 98.0% to 102.0%[3] |
| Precision (%RSD) | Not explicitly stated | < 2.0% |
Table 2: UV-Vis Spectrophotometric Methods
| Parameter | First Derivative ('D) | Ratio Difference (RDSM) | First Derivative of Ratio Spectra ('DD) | Dual Wavelength (DW) |
| Linearity Range | 1–14 µg/mL[4][5][6] | 1–14 µg/mL[4][5][6] | 1–14 µg/mL[4][5][6] | 1–14 µg/mL[4][5][6] |
| Wavelength(s) | 370 nm[4][5][6] | 428 nm and 276 nm[4][5][6] | 360 nm[4][5][6] | 425 nm and 256 nm[4][5][6] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method
A selective HPLC method was developed for the determination of Phenazopyridine hydrochloride (PAP) in the presence of its metabolite, 2,3,6-triaminopyridine (TAP).[1][2]
-
Mobile Phase: A mixture of acetonitrile and water in a 75:25 (v/v) ratio.[1][2]
-
Sample Preparation: A stock solution of 1 mg/mL PAP was prepared in methanol. Necessary dilutions were made with methanol to obtain different concentrations.[1] For calibration, aliquots of a standard PAP solution (100 μg/mL) were transferred to volumetric flasks containing an internal standard (labetalol) and adjusted to volume with the mobile phase.[1]
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method was developed as a green analytical technique for the identification and quantification of Phenazopyridine Hydrochloride.[3]
-
Column: BEH C18 column (1.7 µm, 2.1 mm X 100 mm).[3]
-
Mobile Phase: A gradient elution using Mobile Phase A (20 mM ammonium acetate buffer) and Mobile Phase B (100% Acetonitrile).[3]
-
Flow Rate: 0.40 mL/min.[3]
-
Detection: UV detection at a wavelength of 240 nm.[3]
-
Injection Volume: 1.5 µL.[3]
-
Run Time: 9.0 minutes.[3]
UV-Vis Spectrophotometric Methods
Four stability-indicating spectrophotometric methods were developed for the selective determination of Phenazopyridine hydrochloride (PAP) in the presence of its oxidative degradation product, 2,3,6-triaminopyridine (TAP).[4][5][6]
-
First Derivative ('D) Method: The peak amplitudes at 370 nm were measured.[4][5][6]
-
Ratio Difference Spectrophotometric Method (RDSM): The difference in peak amplitudes between 428 nm and 276 nm was measured.[4][5][6]
-
First Derivative of Ratio Spectra ('DD) Method: The peak amplitudes at 360 nm were measured.[4][5][6]
-
Dual Wavelength (DW) Method: The difference in absorbance between 425 nm and 256 nm was measured.[4][5][6]
-
Sample Preparation: A standard solution of PAP (100 μg/ml) was prepared, and different aliquots were transferred to 10-ml volumetric flasks and completed to volume.[4]
Visualized Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Application of an HPLC Method for Selective Determination of Phenazopyridine Hydrochloride: Theoretical and Practical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Phenazopyridine vs. Placebo in Preclinical Dysuria Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Phenazopyridine is a urinary analgesic widely used for the symptomatic relief of dysuria, burning, and irritation of the lower urinary tract.[1][2] Despite its long-standing clinical use, comprehensive preclinical studies directly comparing its efficacy against a placebo in animal models of dysuria are notably scarce in published literature. This guide synthesizes the available preclinical data on the mechanism of action of phenazopyridine and evaluates its effects in relevant animal models, providing a comparative perspective for research and development professionals.
Mechanism of Action: A Localized Analgesic Effect
The prevailing hypothesis regarding phenazopyridine's mechanism of action is that it exerts a topical analgesic effect on the mucosa of the urinary tract.[1][3] The drug is rapidly absorbed and excreted in the urine, where it is believed to act locally.[2][3] Preclinical evidence suggests that phenazopyridine's analgesic properties may be attributed to the inhibition of nerve fibers in the bladder that respond to mechanical stimuli.[1]
A key preclinical study in female Sprague-Dawley rats investigated the effect of intravenously administered phenazopyridine on bladder primary afferent nerve activity. The findings from this study indicate that phenazopyridine significantly and dose-dependently decreases the activity of mechanosensitive Aδ-fibers, but not C-fibers, in the bladder.[4][5][6] This selective inhibition of Aδ-fibers may explain its clinical efficacy in conditions of bladder hypersensitivity.[4][5][6]
Another study using an ex vivo mouse bladder preparation demonstrated that intravesical infusion of phenazopyridine induced a concentration-dependent reduction in mechanosensory responses to bladder distension.[7] This provides further evidence for a direct local action on sensory nerves within the bladder wall.[7] Recent findings also suggest that phenazopyridine may inhibit the TRPM8 receptor, which is highly expressed in bladder sensory nerves and plays a role in regulating bladder sensory signaling.[7]
Preclinical Models of Dysuria
To study dysuria and bladder pain preclinically, various animal models have been developed to mimic the symptoms and pathology of conditions like interstitial cystitis/bladder pain syndrome (IC/BPS). One of the most common and well-validated models is cyclophosphamide (CYP)-induced cystitis in rodents. Intraperitoneal injection of CYP causes bladder inflammation, edema, hemorrhage, and pain-related behaviors, providing a relevant model to test potential analgesics.
Comparative Efficacy Data
A study utilizing the CYP-induced cystitis model in female Sprague-Dawley rats evaluated the analgesic effects of phenazopyridine's metabolites. In this model, one of the metabolites, KSHN002004, demonstrated significant efficacy in reducing pain scores in both acute and chronic models of cystitis. The data indicated that KSHN002004 was a major contributor to the analgesic effect of phenazopyridine.
While a direct placebo comparison for phenazopyridine was not presented, the study provides valuable insight into the drug's activity in a relevant disease model.
Data Summary
The following table summarizes the key quantitative findings from a preclinical study on the effect of phenazopyridine on bladder afferent nerve fibers.
| Treatment Group | Dose (mg/kg, IV) | Change in Aδ-fiber Activity (impulses/sec) | Change in C-fiber Activity (impulses/sec) |
| Phenazopyridine | 0.3 | ↓ | No significant change |
| Phenazopyridine | 1 | ↓↓ | No significant change |
| Phenazopyridine | 3 | ↓↓↓ | No significant change |
| Lidocaine | 3 | ↓↓↓ | ↓↓↓ |
| Acetaminophen | 10 | ↓↓ | No significant change |
Data adapted from Aizawa et al. (2010). The number of arrows indicates the relative magnitude of the decrease in activity. This study did not include a placebo group.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of Cystitis:
-
Acute Model: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg).
-
Chronic Model: Intraperitoneal injections of cyclophosphamide (50 mg/kg) on days 0, 3, and 6.
-
-
Drug Administration: The test compounds (e.g., phenazopyridine metabolites) are typically administered orally at a specified dose (e.g., 20 mg/kg).
-
Pain Assessment: Nociceptive responses are assessed using Von Frey filaments at baseline and at specified time points after CYP administration. The force required to elicit a withdrawal response is recorded.
-
Outcome Measures: The primary outcome is often the pain score, which can be represented as the area under the curve (AUC) calculated from individual nociceptive scores plotted against Von Frey forces. Other parameters such as bladder weight, hemorrhage scores, and vascular permeability may also be measured.
Measurement of Bladder Afferent Nerve Activity
-
Animal Model: Female Sprague-Dawley rats.
-
Surgical Preparation: Animals are anesthetized (e.g., with urethane). The L6 dorsal root is accessed to identify single nerve fibers originating from the bladder through electrical stimulation of the pelvic nerve and bladder distention.
-
Nerve Fiber Classification: Fibers are classified as Aδ- or C-fibers based on their conduction velocity.
-
Experimental Procedure:
-
Baseline afferent activity in response to constant bladder filling is recorded.
-
The test drug (phenazopyridine, lidocaine, or acetaminophen) is administered intravenously.
-
Afferent activity during bladder filling is measured again post-administration.
-
-
Outcome Measures: The primary outcomes are the changes in the firing frequency of Aδ- and C-fibers in response to bladder distension before and after drug administration. Bladder compliance is also measured.
Visualizations
Experimental Workflow: CYP-Induced Cystitis Model
Caption: Workflow for evaluating analgesics in a CYP-induced cystitis model.
Proposed Signaling Pathway for Phenazopyridine's Analgesic Effect
Caption: Hypothesized mechanism of phenazopyridine's local analgesic action.
References
- 1. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. storymd.com [storymd.com]
- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 4. Effects of phenazopyridine on rat bladder primary afferent activity, and comparison with lidocaine and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenazopyridine Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacodynamic nuances of different drug formulations is critical for optimizing therapeutic outcomes. This guide provides a comparative overview of immediate-release and a hypothetical extended-release formulation of Phenazopyridine, a widely used urinary tract analgesic. The comparison is based on established pharmacokinetic principles and outlines the experimental methodologies required for a direct head-to-head evaluation.
Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract, providing symptomatic relief from pain, burning, urgency, and frequency associated with urinary tract infections (UTIs) and other urinary tract irritations.[1][2][3][4] While the precise mechanism of action is not fully elucidated, it is believed to involve a local anesthetic effect on the urinary tract lining.[1][2][3] The drug is rapidly absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine, which accounts for its localized action.[1][5][6][7]
Currently, phenazopyridine is commercially available in immediate-release (IR) formulations. This guide will compare the known pharmacodynamics of these IR formulations with the projected profile of a hypothetical extended-release (ER) formulation, which could offer potential clinical advantages.
Pharmacodynamic and Pharmacokinetic Comparison
The primary difference between an immediate-release and an extended-release formulation lies in the rate and duration of drug release, which directly impacts the onset and duration of the analgesic effect.
| Parameter | Immediate-Release (IR) Formulation | Hypothetical Extended-Release (ER) Formulation | Rationale for ER Formulation |
| Onset of Action | Rapid | Slower | The controlled release of the active pharmaceutical ingredient (API) would lead to a more gradual increase in its concentration in the urine. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2-3 hours[1][2] | Prolonged (e.g., 4-6 hours) | The slower absorption from the extended-release matrix would delay the time to reach maximum concentration. |
| Peak Plasma Concentration (Cmax) | Higher | Lower | The dose is released over a longer period, which typically results in a lower peak plasma concentration, potentially reducing the risk of systemic side effects. |
| Duration of Analgesic Effect | Shorter (requiring multiple daily doses) | Longer (allowing for less frequent dosing) | A sustained release of the drug would maintain its concentration in the urinary tract for a more extended period, providing prolonged pain relief. |
| Dosing Frequency | Typically 3 times a day | Potentially once or twice daily | The extended duration of action would reduce the need for frequent administration, which could improve patient adherence. |
Experimental Protocols for Comparative Analysis
A comprehensive comparison of different phenazopyridine formulations would necessitate a series of in vitro and in vivo studies.
In Vitro Dissolution Testing
Objective: To compare the drug release profiles of immediate-release and extended-release phenazopyridine tablets in a laboratory setting that simulates physiological conditions.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[8]
-
Dissolution Media: Testing would be performed in a series of buffers with pH values mimicking the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Procedure:
-
Place a single tablet in each dissolution vessel containing 900 mL of the pre-warmed (37°C ± 0.5°C) dissolution medium.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 15, 30, 45, 60 minutes for IR; and 1, 2, 4, 6, 8, 12 hours for ER), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of phenazopyridine in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released against time to generate dissolution profiles for each formulation.
Pharmacokinetic Study in an Animal Model
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of different phenazopyridine formulations after oral administration in a suitable animal model (e.g., rats or rabbits).
Methodology:
-
Animal Model: Select healthy adult male or female rats.
-
Dosing: Administer a single oral dose of the immediate-release or extended-release phenazopyridine formulation to different groups of animals.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of phenazopyridine using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.
Pharmacodynamic (Analgesic Efficacy) Study in an Animal Model of Cystitis
Objective: To evaluate and compare the onset and duration of the analgesic effect of different phenazopyridine formulations in an animal model of urinary tract pain.
Methodology:
-
Induction of Cystitis: Induce bladder inflammation in rodents (e.g., rats or mice) by intravesical instillation of an irritant such as cyclophosphamide (CYP) or hydrochloric acid.
-
Pain Assessment: Measure pain responses using established methods such as:
-
Visceromotor Response (VMR): Measurement of abdominal muscle contractions in response to urinary bladder distension.
-
Referred Hyperalgesia: Assessment of sensitivity to mechanical stimuli (e.g., von Frey filaments) applied to the lower abdomen.
-
-
Procedure:
-
After inducing cystitis, administer the immediate-release or extended-release phenazopyridine formulation orally.
-
Measure pain responses at baseline (before drug administration) and at various time points post-dosing.
-
-
Data Analysis: Compare the reduction in pain responses over time between the different formulation groups to determine the onset and duration of analgesia.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the drug's proposed mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing phenazopyridine formulations.
Caption: Proposed mechanism of action for phenazopyridine.
References
- 1. fda.gov [fda.gov]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 35.3 Urinary Analgesics - Pharmacology for Nurses | OpenStax [openstax.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. DailyMed - PHENAZOPYRIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 8. agnopharma.com [agnopharma.com]
Safety Operating Guide
Proper Disposal of Phenazo: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of Phenazo (Phenazopyridine Hydrochloride).
Waste Identification and Handling
Phenazopyridine Hydrochloride is classified as harmful if swallowed and is suspected of causing cancer.[1][2] Therefore, it is imperative to handle this compound and its waste with care, adhering to established safety protocols.
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound.[2]
-
Avoid generating dust or aerosols.[1]
-
Wash hands thoroughly after handling.[2]
-
Store in a well-ventilated place in a tightly closed container.[2]
Disposal Procedures
The primary recommendation for the disposal of this compound waste is to use an approved waste disposal plant.[2] Waste materials must be disposed of in accordance with all applicable national and local regulations.[1]
Step-by-Step Disposal Guide for a Laboratory Setting:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, sealed waste container.
-
Spill Management: In the event of a spill, contain the source if it is safe to do so.[1] For solid spills, use a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[1] Place the collected material into a labeled, sealed container for disposal.[1]
-
Container Management: Handle uncleaned containers as you would the product itself.
-
Waste Collection: Accumulate this compound waste in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Ensure that the waste is transported and disposed of in compliance with all relevant regulations.
Summary of Disposal and Handling Information
| Parameter | Recommendation | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Regulatory Compliance | Waste material must be disposed of in accordance with national and local regulations. | [1] |
| Waste Segregation | Do not mix with other waste. Leave chemicals in original containers. | |
| Handling Uncleaned Containers | Handle as the product itself. | |
| Personal Protective Equipment | Wear protective gloves, clothing, eye protection, and face protection. | [2] |
| Spill Cleanup | Contain the spill and collect material using methods that control dust generation. | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
General Guidance for Unused Medicines
For unused or expired this compound tablets outside of a laboratory setting, such as in a household, the following general guidelines for pharmaceutical disposal should be followed:
-
Drug Take-Back Programs: The most preferred method is to utilize a local drug take-back program.[3][4] These are often operated by law enforcement agencies.
-
Household Trash Disposal: If a take-back program is not available, the medicine can be disposed of in the household trash by following these steps:
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[3][4][5][6] This makes it less appealing to children and pets.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[3][4][5][6]
-
Scratch out all personal information on the prescription label before discarding the original container.[4][6]
Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can have negative environmental impacts.[3][7]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Medicine: Proper Disposal [nationwidechildrens.org]
- 4. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 5. dea.gov [dea.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Phenazo (Phenazopyridine Hydrochloride)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Phenazo (Phenazopyridine Hydrochloride), a compound requiring careful management due to its potential hazards.
Personal Protective Equipment (PPE) and Safety Precautions
Phenazopyridine hydrochloride is classified as a hazardous substance, suspected of causing cancer, and can lead to skin and eye irritation.[1][2][3][4] Adherence to strict safety protocols is crucial to minimize exposure.
Engineering Controls:
-
Operations should be enclosed with local exhaust ventilation at the site of chemical release to minimize exposure.[5]
-
If engineering controls are insufficient, respiratory protection is mandatory.[5]
-
Emergency eyewash fountains and safety showers should be readily available in the immediate work area.[5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be impact-resistant. A face shield should be worn with goggles when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | The specific glove material should be chosen based on the operation's specific requirements.[5] Double gloving is recommended when handling hazardous drugs.[6] |
| Body Protection | Protective clothing/Full protection suit | Should be clean and available daily.[1][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are inadequate. The type of respirator should be appropriate for the concentration of airborne particles.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data for Phenazopyridine hydrochloride.
| Parameter | Value |
| GHS Classification | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Carcinogenicity (Category 2), Specific target organ toxicity — single exposure (Category 3)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H351: Suspected of causing cancer[1][2][3] |
| Acute Toxicity (Oral) | LD50 (Rat): 472 mg/kg[4] |
| Melting Point | 240°C (464°F)[4] |
| Appearance | Red to violet powdered solid[4] |
| Storage Temperature | Room temperature (15-30°C or 59-86°F)[7] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of Phenazopyridine hydrochloride in a laboratory setting.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that the work area, preferably a chemical fume hood, is clean and operational.
- Assemble all required equipment, such as spatulas, weighing paper, and sealable containers, before starting.
- Have a spill kit readily accessible.
2. Donning PPE:
- Put on a lab coat or protective suit.
- Wear the first pair of gloves.
- Put on safety goggles and a face shield if there is a risk of splashing.
- If required by your risk assessment, don the appropriate respirator.
- Wear a second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.[6]
3. Handling the Compound:
- Perform all manipulations that may generate dust within a chemical fume hood or other ventilated enclosure.[8]
- Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust.
- Avoid all direct contact with the substance.[8]
- Do not eat, drink, or smoke in the work area.[3][8]
4. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that may have come into contact with the compound.
- Carefully doff PPE to avoid contaminating skin or clothing. Remove the outer gloves first and dispose of them in a designated hazardous waste container.
- Remove the lab coat and other PPE, followed by the inner gloves.
- Wash hands thoroughly with soap and water after handling.[3][8]
Operational and Disposal Plan
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Guidelines:
Unused or waste Phenazopyridine hydrochloride should be treated as hazardous waste.
-
Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[9] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[10] For unused medication in a clinical or home setting, drug take-back programs are the preferred method of disposal.[11][12] If a take-back program is not available, the medication should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then discarded in the household trash.[13][14] Flushing is not recommended unless specifically stated on the product label.[14][15]
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. nj.gov [nj.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. afgsci.com [afgsci.com]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. fda.gov [fda.gov]
- 13. glwqd.org [glwqd.org]
- 14. dea.gov [dea.gov]
- 15. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
